molecular formula C7H16ClN B1525579 3-Ethylpiperidine hydrochloride CAS No. 58531-32-1

3-Ethylpiperidine hydrochloride

Cat. No.: B1525579
CAS No.: 58531-32-1
M. Wt: 149.66 g/mol
InChI Key: PBOJWKBJOYERMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethylpiperidine hydrochloride is a useful research compound. Its molecular formula is C7H16ClN and its molecular weight is 149.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Ethylpiperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethylpiperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-2-7-4-3-5-8-6-7;/h7-8H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBOJWKBJOYERMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Ethylpiperidine HCl chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist Subject: Technical Whitepaper: 3-Ethylpiperidine HCl – Physicochemical Profiling and Synthetic Utility

Executive Summary

3-Ethylpiperidine Hydrochloride (3-EP·HCl) represents a "privileged scaffold" in modern medicinal chemistry. As a saturated, lipophilic heterocycle, it serves as a critical building block for modulating the physicochemical properties—specifically


 and metabolic stability—of drug candidates targeting the Central Nervous System (CNS) and Janus Kinases (JAK). This guide provides a comprehensive technical analysis of 3-Ethylpiperidine HCl, detailing its structural dynamics, industrial synthesis, chiral resolution protocols, and application in high-value pharmaceutical intermediates.

Chemical Identity & Structural Analysis

3-Ethylpiperidine HCl is the hydrochloride salt of 3-ethylpiperidine, a cyclic secondary amine. The introduction of an ethyl group at the C3 position creates a chiral center, resulting in two enantiomers: (R)-3-ethylpiperidine and (S)-3-ethylpiperidine.

Nomenclature & Identifiers
ParameterDetail
IUPAC Name 3-Ethylpiperidine hydrochloride
CAS Number (Salt) 567734-05-6 (Generic/Ref) / Verify specific vendor CAS
CAS Number (Free Base) 13603-10-6
Molecular Formula

Molecular Weight 149.66 g/mol (Salt); 113.20 g/mol (Base)
SMILES CCC1CCCNC1.Cl
Conformational Analysis

The piperidine ring predominantly adopts a chair conformation. The ethyl substituent at C3 can exist in either an equatorial or axial position.

  • Equatorial Preference: To minimize 1,3-diaxial interactions, the ethyl group preferentially occupies the equatorial position.

  • Drug Design Implication: When incorporated into a drug molecule, this conformational bias dictates the spatial vector of the ethyl group, often used to fill hydrophobic pockets in target proteins (e.g., GPCRs or Kinases).

Physicochemical Properties

The conversion of the liquid free base to the hydrochloride salt significantly alters the physical state, enhancing stability and water solubility, which is critical for handling during GMP manufacturing.

Property3-Ethylpiperidine (Free Base)3-Ethylpiperidine HCl (Salt)
Physical State Colorless to pale yellow liquidWhite to off-white crystalline solid
Melting Point -13°C (lit.)150–180°C (Range varies by polymorph)
Boiling Point 152–156°CN/A (Decomposes)
Solubility Organic solvents (DCM, EtOH)High in Water, Methanol, DMSO
pKa ~11.0 (Secondary Amine)~10-11 (Conjugate acid)
Hygroscopicity LowModerate to High (Desiccant storage required)

Synthetic Routes & Manufacturing Methodologies

We distinguish between Industrial Bulk Synthesis (cost-driven) and Asymmetric Synthesis (chirality-driven).

Method A: Catalytic Hydrogenation (Industrial Standard)

The most scalable route involves the reduction of 3-ethylpyridine. This method produces racemic product and requires subsequent resolution if a specific enantiomer is needed.[1]

  • Precursor: 3-Ethylpyridine (obtained via condensation of aldehydes/ammonia or Friedel-Crafts alkylation).

  • Catalyst:

    
     (Adams' catalyst) or 
    
    
    
    (5-10%).
  • Conditions: 3-5 atm

    
    , Acetic Acid/Ethanol solvent, 25-60°C.
    
  • Mechanism: Pyridine ring saturation occurs sequentially. The HCl salt is formed post-reaction by treating the filtrate with anhydrous HCl in diethyl ether or dioxane.

Method B: Asymmetric Synthesis (Rh-Catalyzed)

For high-value API intermediates requiring high Enantiomeric Excess (ee), a Rhodium-catalyzed asymmetric reductive Heck reaction is employed.[2][3]

  • Protocol: Reaction of aryl/alkyl boronic acids with phenyl pyridine-1(2H)-carboxylate.

  • Catalyst System:

    
     with chiral phosphine ligands (e.g., (S)-Segphos).[3]
    
  • Advantage: Yields enantioenriched 3-substituted piperidines directly, bypassing wasteful resolution steps.

Method C: Classical Chiral Resolution

To separate the racemate produced in Method A:

  • Resolving Agent: (S)-Mandelic acid or Di-benzoyl-L-tartaric acid.[4]

  • Process: The racemate is mixed with the chiral acid in ethanol. The diastereomeric salt of one enantiomer crystallizes preferentially due to solubility differences.[5]

  • Liberation: The salt is treated with NaOH to release the chiral free base, which is then converted to the HCl salt.

Visualization: Synthetic Pathways

The following diagram illustrates the industrial reduction pathway and the chiral resolution workflow.

G cluster_0 Industrial Synthesis cluster_1 Chiral Resolution (Optional) Start 3-Ethylpyridine (Aromatic Precursor) H2 H2 / Pd-C (Hydrogenation) Start->H2 Racemate Racemic 3-Ethylpiperidine H2->Racemate Reduction HCl_Gas HCl (g) / Et2O Racemate->HCl_Gas Dia_Salt Diastereomeric Salt Formation Racemate->Dia_Salt If Chiral Required Final_Rac 3-Ethylpiperidine HCl (Racemic Salt) HCl_Gas->Final_Rac Chiral_Acid Chiral Acid (e.g., L-Tartaric) Chiral_Acid->Dia_Salt Cryst Fractional Crystallization Dia_Salt->Cryst Base_Treat NaOH Treatment Cryst->Base_Treat Purified Salt Final_Chiral (R) or (S)-3-Ethylpiperidine (Enantiopure) Base_Treat->Final_Chiral

Figure 1: Workflow for the synthesis of racemic 3-Ethylpiperidine HCl and subsequent chiral resolution.

Pharmacological Relevance & Applications

3-Ethylpiperidine is not typically a drug in itself but a pharmacophore modulator .

Lipophilicity Tuning in CNS Drugs

The ethyl group at C3 increases the lipophilicity (


) of the piperidine ring without significantly increasing molecular weight. This modification enhances Blood-Brain Barrier (BBB) penetration.
  • Example: Analogues of Aminoglutethimide (aromatase inhibitor/anticonvulsant) utilize the ethyl-piperidine motif to optimize binding affinity.

Conformational Restriction in Kinase Inhibitors

In Janus Kinase (JAK) inhibitors, the 3-ethyl substituent locks the piperidine ring into a specific conformation. This reduces the entropic penalty upon binding to the ATP-binding pocket of the kinase.

  • Mechanism:[3] The ethyl group fills small hydrophobic sub-pockets (e.g., near the gatekeeper residue), improving selectivity over other kinases.

Antibacterial Potentiators

3-Substituted piperidines have been identified as efflux pump inhibitors.[6] By blocking the efflux mechanisms in Gram-negative bacteria, these moieties potentiate the activity of existing antibiotics like linezolid.

Handling, Safety, and Storage (SDS Summary)

Hazard Classification (GHS):

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Serious Eye Damage: Category 2A (Causes serious eye irritation).

  • Acute Toxicity: Harmful if swallowed or inhaled.

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle the free base in a fume hood due to volatility and amine odor.

  • Hygroscopicity: The HCl salt is hygroscopic. Store in a tightly sealed container with desiccants (silica gel) at room temperature (15-25°C).

  • Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56773405, 3-Ethylpiperidine hydrochloride. Retrieved from [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.[3] Journal of the American Chemical Society, 145(26), 14221–14226. Retrieved from [Link]

  • Thorarensen, A., et al. (2001). 3-Arylpiperidines as Potentiators of Existing Antibacterial Agents. Bioorganic & Medicinal Chemistry Letters, 11(10), 1355-1358. Retrieved from [Link]

Sources

3-Ethylpiperidine hydrochloride SDS safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide and safety analysis for 3-Ethylpiperidine Hydrochloride , designed for researchers and drug development professionals.

CAS: 58531-32-1 | Formula: C


H

N·HCl | Role: Pharmacophore Building Block

Executive Summary

3-Ethylpiperidine hydrochloride is a critical saturated heterocyclic building block used extensively in medicinal chemistry. It serves as a core scaffold for introducing three-dimensionality (Fsp³) into drug candidates, moving away from flat aromatic structures to improve solubility and target selectivity. This guide addresses the specific safety protocols, physicochemical properties, and handling requirements for the hydrochloride salt, while distinguishing it from its volatile and corrosive free base precursor.

Chemical Identity & Physicochemical Profile

Unlike its free base counterpart (a flammable, corrosive liquid), the hydrochloride salt is a stable, albeit hygroscopic, solid. Understanding this phase difference is vital for accurate dosing and safety planning.

PropertyDataNotes
IUPAC Name 3-Ethylpiperidine hydrochloride
CAS Number 58531-32-1 Specific to the HCl salt.[1]
Free Base CAS 13603-10-6Reference for liquid precursor.
Molecular Formula C

H

ClN
(C$7

{15}$N[1] · HCl)
Molecular Weight 149.66 g/mol
Physical State White to off-white solidCrystalline powder.
Solubility High in Water, MethanolModerate in Ethanol; Low in non-polar solvents.
Hygroscopicity Moderate to HighRequires desiccated storage.
Acidity (pKa) ~10–11 (estimated for cation)Conjugate acid of a secondary amine.

Hazard Identification & Risk Assessment

While the salt form mitigates the flammability and immediate corrosivity of the free base, it introduces specific toxicological risks. The ammonium cation functionality mimics biological substrates, leading to potential neurotoxicity if ingested.

GHS Classification (Salt Form)
  • Acute Toxicity, Oral (Category 3): Toxic if swallowed.[2][3]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2][3][4]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]

Mechanistic Toxicology[6]
  • Route of Entry: Inhalation of dust and oral ingestion are the primary risks.

  • Mechanism: Piperidine derivatives can act on nicotinic acetylcholine receptors. The 3-ethyl substitution increases lipophilicity compared to the parent piperidine, potentially enhancing blood-brain barrier (BBB) penetration.

  • Free Base Warning: If the salt is neutralized (e.g., during extraction workups), the resulting free base is a Category 1B Corrosive and Flammable Liquid .

Hazard Control Hierarchy

The following diagram illustrates the decision logic for PPE and Engineering controls based on the state of the substance (Solid Salt vs. Liquid Base).

HazardControl Figure 1: Hazard Control Hierarchy for 3-Ethylpiperidine Species Start Substance State Salt HCl Salt (Solid) Start->Salt Base Free Base (Liquid) Start->Base RiskSalt Risk: Dust Inhalation Irritation, Oral Toxicity Salt->RiskSalt RiskBase Risk: Corrosive Burns Flammable Vapors Base->RiskBase ControlSalt Controls: 1. Fume Hood (Dust) 2. N95/P100 if open 3. Nitrile Gloves RiskSalt->ControlSalt ControlBase Controls: 1. Fume Hood (Vapor) 2. Splash Goggles + Face Shield 3. Butyl/Viton Gloves 4. Grounding (Static) RiskBase->ControlBase

Safe Handling & Experimental Protocols

Storage & Stability
  • Environment: Store in a cool, dry place (2–8°C recommended for long-term stability).

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if possible. The compound is hygroscopic; moisture absorption alters stoichiometry (affecting yield calculations) and can cause clumping.

  • Incompatibilities: Strong oxidizing agents (risk of exothermic reaction) and strong bases (liberates the volatile/flammable free base).

Handling Protocol (Solid State)
  • Weighing: Always weigh in a fume hood or a localized exhaust enclosure to prevent dust inhalation.

  • Static Control: Use anti-static weighing boats. Dry organic salts can accumulate static charge, causing scattering.

  • Dissolution: Add the solid to the solvent, not vice versa, to prevent splashing.

Synthesis Workflow: Salt-to-Base Conversion

Researchers often need the free amine for nucleophilic substitution reactions. This process generates the hazardous free base in situ.

Protocol:

  • Suspension: Suspend 3-ethylpiperidine HCl in DCM or Ethyl Acetate.

  • Neutralization: Slowly add 1.1 equivalents of saturated NaHCO₃ or 1M NaOH at 0°C.

    • Caution: Exothermic reaction.

  • Extraction: Separate the organic layer containing the free base.

  • Drying: Dry over MgSO₄.

  • Usage: Use the solution immediately. Do not concentrate to dryness unless strictly necessary, as the free base is volatile and flammable.

SynthesisWorkflow Figure 2: In-Situ Generation of Free Amine for Synthesis Input 3-Ethylpiperidine HCl (Solid, Stable) Step1 Biphasic Mix (DCM + NaOH) Input->Step1 Neutralization Step2 Phase Separation Step1->Step2 Output 3-Ethylpiperidine Free Base (In DCM Solution) Step2->Output Organic Layer Reaction Nucleophilic Attack (Next Step) Output->Reaction Use Immediately

Emergency Response Mechanisms

ScenarioImmediate ActionMedical/Follow-up
Inhalation (Dust) Move to fresh air immediately.If breathing is difficult, give oxygen. Monitor for respiratory edema.
Skin Contact Brush off loose particles, then wash with soap/water for 15 min.Remove contaminated clothing.[2][3][4][5][6][7] Watch for delayed irritation.
Eye Contact Rinse cautiously with water for 15+ minutes.[5]Critical: Remove contact lenses if present.[2][3][4][6][7][8] Seek ophthalmologist.
Ingestion Rinse mouth. Do NOT induce vomiting. Call Poison Control. Administer activated charcoal if advised by medical professionals.
Spill (Solid) Dampen with water to avoid dust, then sweep/scoop.Place in hazardous waste container (Toxic/Irritant).

Applications in Drug Development

3-Ethylpiperidine is a valuable "3D fragment." Modern drug discovery emphasizes increasing the fraction of sp³-hybridized carbons (Fsp³) to improve clinical success rates.

  • Isostere Design: It acts as a lipophilic, non-aromatic bioisostere for phenyl or pyridine rings, improving metabolic stability.

  • Chiral Resolution: The 3-position is a stereocenter. The HCl salt is often the form used for chiral resolution via crystallization with tartaric acid derivatives.

  • Solubility Enhancement: Converting a drug candidate to a salt containing the piperidine moiety often improves aqueous solubility compared to the free base.

References

  • PubChem. (n.d.).[1] 3-Ethylpiperidine hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Piperidine derivatives. Retrieved from [Link]

Sources

3-Ethylpiperidine hydrochloride hygroscopic nature

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Characterization and Management of Hygroscopicity in 3-Ethylpiperidine Hydrochloride

Executive Summary

3-Ethylpiperidine hydrochloride (3-EP[1]·HCl) is a critical chiral building block in the synthesis of kinase inhibitors and GPCR ligands. However, its utility is frequently compromised by its acute hygroscopicity—the tendency to adsorb and absorb atmospheric moisture. This uncontrolled water uptake leads to stoichiometry errors in downstream coupling reactions, deliquescence, and solid-state instability.[1]

This technical guide provides a rigorous framework for characterizing the hygroscopic nature of 3-EP·HCl using Dynamic Vapor Sorption (DVS) and establishing self-validating handling protocols to ensure data integrity in drug development.[1]

Part 1: Physicochemical Profile & Mechanism[1]

Chemical Identity and Properties

3-Ethylpiperidine hydrochloride exists as a secondary amine salt.[1] Unlike its free base counterpart (a liquid), the hydrochloride salt is a solid that relies on crystal lattice energy to maintain its form. However, the high hydration energy of the chloride ion often competes with these lattice forces.

PropertyValue / Description
CAS Number 1787-52-6 (Generic/Base related) / Specific Salt CAS varies by enantiomer
Molecular Formula C₇H₁₅N[1] · HCl
Molecular Weight 149.66 g/mol
Physical State White to off-white crystalline powder (dry); Deliquescent oil (wet)
Hygroscopicity Class Class III (Very Hygroscopic) : >15% weight gain at 80% RH
Critical RH (CRH) Estimated < 40% RH (requires empirical DVS verification)
The Mechanism of Moisture Uptake

The hygroscopicity of 3-EP[2]·HCl is driven by the hydrogen-bonding potential of the piperidinium cation and the chloride anion.

  • Adsorption: Water molecules adhere to the crystal surface via H-bonding with surface Cl⁻ ions.[1]

  • Absorption: As humidity increases, water penetrates the crystal lattice, disrupting intermolecular forces.[1]

  • Deliquescence: Once the Critical Relative Humidity (CRH) is exceeded, the solid dissolves in its own sorbed water, forming a saturated solution.

HygroscopicityMechanism Dry Dry Crystal Lattice (High Lattice Energy) Surface Surface Adsorption (H-bonding with Cl-) Dry->Surface + Moisture (< CRH) Bulk Bulk Absorption (Lattice Expansion) Surface->Bulk Diffusion Liquid Deliquescence (Solution Phase) Bulk->Liquid > Critical RH Liquid->Dry Recrystallization (Hysteresis Risk)

Figure 1: Thermodynamic progression of moisture uptake in amine salts.[1]

Part 2: Analytical Characterization Protocols

To accurately use 3-EP·HCl, you must define its sorption isotherm.[1] Dynamic Vapor Sorption (DVS) is the industry gold standard for this analysis, superior to static desiccator methods.

Protocol: Dynamic Vapor Sorption (DVS) Profiling

Objective: Determine the Critical Relative Humidity (CRH) and total water capacity.

Experimental Parameters:

  • Instrument: SMS DVS Resolution or equivalent.

  • Sample Mass: 10–20 mg (ensure uniform monolayer coverage in pan).

  • Temperature: 25°C (Standard) and 40°C (Accelerated).

  • Solvent: Water (LC-MS Grade).[1]

Step-by-Step Workflow:

  • Pre-conditioning: Dry sample in-situ at 0% RH / 25°C for 6 hours or until dm/dt < 0.002% per minute. This establishes the true "dry mass" (m₀).

  • Sorption Cycle: Ramp RH from 0% to 90% in 10% increments.

  • Equilibrium Criterion: Hold at each step until mass change ( dm/dt ) < 0.002% min⁻¹.

  • Desorption Cycle: Ramp back from 90% to 0% RH to identify hysteresis (hydrate formation).

Data Interpretation Table:

Observation Interpretation Action Required
Hysteresis Loop Water is trapped in the lattice (hydrate formation).[1] Dry at elevated temp (40°C+) under vacuum.[1]
Mass gain > 5% at 40% RH Material is deliquescent.[1] Handle exclusively in glove box or glove bag.[1]

| Linear uptake | Surface adsorption only.[1] | Standard desiccation is sufficient.[1] |

Protocol: Water Content Verification (Karl Fischer)

Before any synthesis step, verify water content.[1]

  • Method: Coulometric Karl Fischer (for < 1% water) or Volumetric (for > 1%).[1]

  • Solvent System: Methanol/Formamide (7:[1]3) to ensure complete solubility of the salt.

  • Self-Validation: Run a water standard (e.g., 1.0% H₂O) before the sample.[1] Recovery must be 98–102%.[1]

Part 3: Impact on Pharmaceutical Synthesis

Failure to account for the hygroscopic nature of 3-EP·HCl leads to Stoichiometry Drift .

  • Scenario: You weigh 1.00 g of 3-EP·HCl assuming it is 100% pure.

  • Reality: If the material has absorbed 8% water, you are only adding 0.92 g of active amine.

  • Consequence: In a coupling reaction (e.g., amide bond formation), the limiting reagent is under-dosed, leading to unreacted electrophiles and difficult purification.

Correction Formula:



Part 4: Handling and Storage Protocols

This workflow ensures scientific integrity by preventing moisture contamination during experimental setup.[1]

The "Self-Validating" Weighing Protocol

Do not trust the bottle weight. Follow this closed-loop system:

HandlingProtocol Start Remove from Cold Storage Equilibrate Equilibrate to RT (Sealed: 1 hour) Start->Equilibrate Prevent Condensation Open Open in Glove Box/Bag (<10% RH) Equilibrate->Open Weigh Weigh Aliquot Open->Weigh Verify KF Analysis / LOD Weigh->Verify Calc Adjust Stoichiometry Verify->Calc Water Content Known React Proceed to Synthesis Calc->React

Figure 2: Zero-defect handling workflow for hygroscopic starting materials.

Storage Specifications
  • Primary Container: Amber glass with Teflon-lined screw cap.[1]

  • Secondary Containment: Heat-sealed aluminized Mylar bag with activated molecular sieve packets.

  • Temperature: 2–8°C (Refrigerated). Note: Cold samples attract condensation immediately upon exposure to warm air.[1] See "Equilibrate" step above.

References

  • Surface Measurement Systems. (n.d.).[1][3] Dynamic Vapor Sorption (DVS) Analysis: Principles and Applications. Retrieved from [Link]

  • Newman, A. W., & Zografi, G. (2019).[1] Solid-State Characterization of Pharmaceuticals. In Storey, R. A. (Ed.), Solid State Characterization of Pharmaceuticals.[1] Wiley.[1]

  • Airaksinen, S., et al. (2005).[1][4] Role of Water in the Physical Stability of Solid Dosage Formulations. Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

Technical Guide: Storage Conditions and Stability of 3-Ethylpiperidine Hydrochloride

[1]

Executive Summary

3-Ethylpiperidine hydrochloride (CAS: 58531-32-1) is a piperidine derivative widely utilized as a structural motif in the synthesis of kinase inhibitors and GPCR ligands. While the hydrochloride salt form confers significantly improved thermal stability compared to its free base counterpart, it introduces a critical susceptibility to hygroscopicity .

This guide defines the rigorous storage protocols required to maintain the chemical integrity of 3-Ethylpiperidine hydrochloride. The core stability directive is moisture exclusion , as the compound exhibits deliquescent behavior under high humidity, leading to weighing errors, stoichiometry drift in synthesis, and potential hydrolysis of downstream intermediates.

Part 1: Physicochemical Profile & Stability Drivers[2][3]

To implement effective storage, one must understand the molecular behaviors driving degradation.

Chemical Identity
PropertyDetail
Chemical Name 3-Ethylpiperidine hydrochloride
CAS Number 58531-32-1
Molecular Formula C₇H₁₅N[1] · HCl
Molecular Weight 149.66 g/mol
Physical State White to off-white crystalline solid
Solubility Highly soluble in water, methanol; sparingly soluble in non-polar solvents.
The Hygroscopicity Mechanism

The primary stability threat to 3-Ethylpiperidine HCl is atmospheric moisture. As an ionic salt, the crystal lattice energy is high, but the chloride counterion is a hard Lewis base that readily forms hydrogen bonds with water molecules.

  • Mechanism: Water adsorption occurs first on the crystal surface. If humidity exceeds the critical relative humidity (CRH) of the salt, the adsorbed water dissolves the surface ions, creating a saturated solution film. This leads to deliquescence , where the solid turns into a viscous liquid.

  • Impact: Solvated chloride ions become more mobile, potentially accelerating corrosion of metal spatulas or container seals.

Oxidation and Thermal Stability
  • Oxidation: The protonation of the secondary amine (nitrogen) in the HCl salt drastically reduces the electron density available for oxidation compared to the free base. However, if the salt is stored in the presence of moisture and bases, a localized equilibrium shift can generate trace free base, which is susceptible to N-oxidation.

  • Nitrosation Risk: CRITICAL SAFETY WARNING. Secondary amines and their salts can react with atmospheric nitrogen oxides (NOx) or adventitious nitrites to form N-nitrosamines , which are potent carcinogens. Storage away from nitric acid or nitrite sources is mandatory.

Part 2: Storage Protocols

The following protocols are designed to create a "Self-Validating System" where the storage environment actively prevents degradation triggers.

Environmental Control Hierarchy
ParameterSpecificationRationale
Temperature 2°C to 8°C (Recommended) or Cool Ambient (<25°C)Low temperature reduces the kinetics of oxidation and increases the barrier to deliquescence.
Atmosphere Inert Gas Overlay (Argon/Nitrogen) Displaces oxygen and humidity. Argon is preferred as it is heavier than air, forming a stable blanket over the solid.
Humidity < 30% Relative Humidity Essential to prevent caking and deliquescence.
Light Dark / Amber Glass While not highly photosensitive, protection from UV prevents radical initiation of alkyl chain degradation.
Container System

Do not rely on the vendor's original packaging for long-term storage once opened.

  • Primary Container: Amber glass vial with a Teflon-lined screw cap. Plastic containers (polyethylene) are permeable to moisture over time.

  • Secondary Seal: Parafilm® M or electrical tape wrapped clockwise around the cap-neck junction to prevent gas exchange.

  • Desiccation: Place the primary container inside a secondary jar containing active desiccant (e.g., indicating silica gel or Drierite™).

Handling Workflow (The "Dry Chain")

To maintain the "Trustworthiness" of the material, follow this handling logic:

  • Equilibration: Allow the refrigerated container to reach room temperature before opening. Opening a cold vial in warm air causes immediate condensation on the solid.

  • Aliquot Strategy: If the material is used frequently, divide the bulk lot into single-use aliquots inside a glovebox or dry bag. This prevents repeated moisture exposure to the main stock.

Part 3: Stability Logic & Degradation Pathways (Visualization)

The following diagram illustrates the causal relationships between environmental stress and chemical failure modes for 3-Ethylpiperidine HCl.

StabilityPathwayscluster_inputsEnvironmental Stressorscluster_statesPhysical/Chemical Statecluster_outcomesDegradation OutcomesMoistureAtmospheric Moisture(>40% RH)Salt3-Ethylpiperidine HCl(Crystalline)Moisture->SaltAbsorptionHeatHeat (>30°C)Heat->SaltKinetic EnergyFreeBaseTrace Free Base(Equilibrium Shift)Heat->FreeBasePromotes DissociationNitritesNitrite ContaminationNitrites->FreeBaseElectrophilic AttackDeliquescenceDeliquescence(Liquid Film Formation)Salt->DeliquescenceLattice DissolutionDeliquescence->FreeBasepH ModulationWeighingErrorStoichiometry Errors(Mass Gain)Deliquescence->WeighingErrorWater MassOxidationN-Oxide FormationFreeBase->Oxidation+ O2NitrosamineN-NitrosoDerivative (Toxic)FreeBase->NitrosamineNitrosation

Figure 1: Causal pathway of degradation showing the critical role of moisture in triggering physical and chemical instability.

Part 4: Quality Control & Analytical Verification

To validate the integrity of stored material, use the following analytical checkpoints.

Visual Inspection (First Pass)
  • Pass: Free-flowing white powder.

  • Fail: Clumping, yellow discoloration, or liquid droplets on the vial walls (indicates deliquescence or oxidation).

1H-NMR Verification

Run a standard proton NMR in D₂O or DMSO-d6.

  • Check for Water: In DMSO-d6, a sharp water peak at 3.33 ppm is expected, but excessive broadening or integration >1.0 equivalent indicates moisture contamination.

  • Check for Oxidation: Look for new signals downfield (near 8.0-8.5 ppm) which may indicate pyridine derivatives if extreme degradation occurred (dehydrogenation), though rare in HCl salts.

Chloride Content Titration

For precise stoichiometry in GMP settings:

  • Perform an argentometric titration (AgNO₃) to confirm the molar equivalent of Chloride.

  • Acceptance Criteria: 98.0% – 102.0% of theoretical value. A lower value suggests significant water weight gain.

Part 5: Safety & Handling (SDS Summary)

  • GHS Classification: Acute Toxicity (Oral), Skin Irritant, Eye Irritant.

  • PPE: Nitrile gloves, safety glasses with side shields, and lab coat.

  • Incompatibility: Violent reaction with strong oxidizing agents. Incompatible with dicyanofurazan.[2][3]

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize HCl gas).

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: Piperidine Hydrochloride. Retrieved from

  • National Institute of Standards and Technology (NIST). (2024). 3-Ethylpiperidine Properties and Spectral Data. NIST Chemistry WebBook, SRD 69.[4] Retrieved from

  • Shiya Biopharm. (2026).[1] Product Specification: 3-Ethyl-piperidine hydrochloride (CAS 58531-32-1).[1] Retrieved from

  • Fisher Scientific. (2024). Safety Data Sheet: Piperidine Hydrochloride Storage and Stability. Retrieved from

  • Guerrieri, P. P. (2010). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts. Purdue University Dissertation. Retrieved from

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Ethylpiperidine Hydrochloride from 3-Ethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-Ethylpiperidine hydrochloride, a valuable building block in pharmaceutical and agrochemical research. The primary focus is on the catalytic hydrogenation of 3-ethylpyridine to yield 3-ethylpiperidine, followed by its conversion to the stable hydrochloride salt. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, an exploration of various catalytic systems, critical safety considerations, and methods for product characterization. The causality behind experimental choices is explained to provide a deeper understanding of the synthesis process.

Introduction

Piperidine and its derivatives are fundamental structural motifs in a vast array of pharmaceuticals and natural products.[1] The saturated heterocyclic ring of piperidine often imparts favorable pharmacokinetic properties to drug candidates. 3-Ethylpiperidine, specifically, serves as a key intermediate in the synthesis of various compounds targeting the central nervous system, including analgesics and neuroleptics.[2]

The most direct and atom-economical method for synthesizing piperidines is the catalytic hydrogenation of their corresponding pyridine precursors.[1] This process, while conceptually simple, involves the reduction of a stable aromatic ring, which necessitates potent catalytic systems and careful control of reaction conditions.[1] This guide details a reliable and scalable laboratory procedure for the synthesis of 3-Ethylpiperidine hydrochloride starting from 3-ethylpyridine.

Reaction Overview and Mechanism

The synthesis is a two-step process:

  • Hydrogenation: The aromatic 3-ethylpyridine ring is reduced using hydrogen gas in the presence of a catalyst to form the saturated 3-ethylpiperidine.

  • Salt Formation: The resulting 3-ethylpiperidine (a free base) is treated with hydrochloric acid to form the more stable and easily handled 3-Ethylpiperidine hydrochloride salt.[3]

Reaction Pathway
Mechanism of Catalytic Hydrogenation

The hydrogenation of pyridine is challenging due to the aromatic stability of the ring.[4] The reaction is typically performed under pressure with a heterogeneous catalyst, such as platinum, palladium, rhodium, or ruthenium.[5][6][7]

The mechanism involves:

  • Adsorption: Both hydrogen gas (H₂) and the 3-ethylpyridine substrate adsorb onto the surface of the metal catalyst.

  • Hydrogen Activation: The H-H bond in the hydrogen molecule is weakened and cleaved by the catalyst, forming reactive metal-hydride species on the surface.

  • Hydrogen Transfer: The hydrogen atoms are sequentially transferred from the catalyst surface to the adsorbed pyridine ring, breaking the π-bonds and leading to saturation.

  • Desorption: The final product, 3-ethylpiperidine, desorbs from the catalyst surface, freeing the active sites for the next catalytic cycle.

Using an acidic solvent like glacial acetic acid is a common and effective strategy.[5] The acid protonates the Lewis basic nitrogen atom of the pyridine ring. This protonation increases the ring's susceptibility to reduction and can prevent the nitrogen from acting as a catalyst poison.[1]

Comparative Analysis of Catalytic Systems

The choice of catalyst, solvent, and reaction conditions significantly impacts the efficiency and selectivity of the hydrogenation. Below is a summary of various systems reported for the hydrogenation of substituted pyridines.

CatalystPressure (bar)Temperature (°C)SolventTypical Reaction Time (h)Key Advantages/Considerations
PtO₂ (Adams' catalyst) 50 - 70Room Temp.Glacial Acetic Acid6 - 10Highly effective, mild temperature, acid enhances reactivity.[5]
Pd/C (Palladium on Carbon) 5 - 5025 - 100Methanol, Ethanol, Acetic Acid12 - 24Widely used, cost-effective, often requires acidic additive.[1][3]
Rh₂O₃ (Rhodium(III) oxide) 5402,2,2-Trifluoroethanol (TFE)16Effective under mild pressure and temperature.[2]
Ru (Ruthenium-based) HighHighVariousVariableOften used for high-temperature, high-pressure industrial applications.[6]
Rh/C (Rhodium on Carbon) LowRoom Temp.VariousVariableFavorable for lower atmospheric pressure conditions.[5]

Detailed Experimental Protocols

Safety Precaution: This synthesis involves flammable liquids, pyrophoric catalysts, corrosive acids, and high-pressure hydrogen gas. All procedures must be conducted in a certified, high-pressure reactor within a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coats, and gloves, must be worn at all times.[8][9][10]

Protocol 1: Catalytic Hydrogenation of 3-Ethylpyridine

This protocol is adapted from established procedures for the hydrogenation of substituted pyridines using Platinum(IV) oxide (PtO₂) in glacial acetic acid.[2][5]

Materials and Reagents:

  • 3-Ethylpyridine (C₇H₉N)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Glacial Acetic Acid (CH₃COOH)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite® (diatomaceous earth)

  • High-pressure autoclave/hydrogenator equipped with a magnetic stir bar, pressure gauge, and gas inlet/outlet.

Procedure:

  • Reactor Setup: To a suitable high-pressure reactor vessel, add 3-ethylpyridine (e.g., 5.0 g).

  • Solvent Addition: Add glacial acetic acid as the solvent (e.g., 25-50 mL).[5]

  • Catalyst Addition: Under a gentle stream of inert gas (e.g., nitrogen or argon), carefully add the PtO₂ catalyst (5 mol%).

  • Sealing and Purging: Securely seal the reactor vessel and connect it to the hydrogenation apparatus. Purge the reactor 3-5 times with an inert gas to remove all oxygen, followed by 3-5 purges with hydrogen gas.

  • Reaction Execution:

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[5]

    • Begin vigorous stirring and maintain the reaction at room temperature.

    • Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 6-10 hours.[5]

  • Work-up:

    • Once the reaction is complete (pressure uptake ceases), stop the stirring and carefully vent the excess hydrogen gas.

    • Purge the reactor with an inert gas.

    • Open the reactor and dilute the reaction mixture with ethyl acetate.

    • CAUTION: The platinum catalyst may be pyrophoric upon exposure to air. Do not allow the filter cake to dry completely.[1] Carefully filter the mixture through a pad of Celite® to remove the catalyst. Immediately quench the filter cake with water.

    • Transfer the filtrate to a separatory funnel. Carefully neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

    • Separate the organic layer, and extract the aqueous layer with additional ethyl acetate (2x).

    • Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-ethylpiperidine as an oil.[1][5]

  • Purification (Optional): The crude product can be purified by distillation or column chromatography if necessary.

Protocol 2: Synthesis of 3-Ethylpiperidine Hydrochloride

This protocol describes the conversion of the free base to its hydrochloride salt for improved stability and handling.[3]

Materials and Reagents:

  • Crude or purified 3-ethylpiperidine

  • Anhydrous diethyl ether (Et₂O) or Ethyl Acetate (EtOAc)

  • Dry hydrogen chloride (HCl) gas or a solution of HCl in an anhydrous solvent (e.g., 2M HCl in diethyl ether).

Procedure:

  • Dissolution: Dissolve the 3-ethylpiperidine (e.g., 1.0 eq) in a suitable volume of anhydrous diethyl ether (e.g., 10 volumes) in a round-bottom flask equipped with a magnetic stir bar.

  • Acidification: Place the flask in an ice-water bath to manage any exotherm.

  • Method A (HCl Gas): Slowly bubble dry HCl gas through the stirred solution. A white precipitate of 3-Ethylpiperidine hydrochloride will begin to form.[3] Continue bubbling until no more precipitate is observed.

  • Method B (HCl Solution): Alternatively, add a solution of HCl in an anhydrous solvent dropwise to the stirred solution until precipitation is complete.

  • Isolation:

    • Once precipitation is complete, stir the resulting slurry in the ice bath for an additional 30 minutes.

    • Collect the white solid by suction filtration.

    • Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.

    • Dry the white solid under vacuum to obtain pure 3-Ethylpiperidine hydrochloride.[3]

Safety and Handling

// Edges R1 -> P1; R1 -> P2; R1 -> P3; R1 -> C2; R2 -> C1; R2 -> C2; R3 -> P3; R3 -> C3; R4 -> P1; R4 -> P3; R4 -> C2; R5 -> P2; R5 -> P3; R5 -> C2; } dot Figure 2: Summary of key safety hazards and required controls.

  • 3-Ethylpyridine: A flammable liquid with a strong, pungent odor.[11] It can cause irritation to the skin, eyes, and respiratory system.[8][12] Handle in a well-ventilated fume hood and store away from ignition sources.[8][11]

  • Hydrogen Gas: Extremely flammable. Hydrogenation must be performed in specialized high-pressure equipment designed to handle flammable gases. Ensure the system is free of leaks and that all oxygen has been purged before introducing hydrogen.

  • Catalysts (PtO₂, Pd/C): Heterogeneous catalysts, particularly after use (when they are finely divided and contain adsorbed hydrogen), can be pyrophoric and ignite spontaneously upon exposure to air.[1] The catalyst should be kept wet with solvent during filtration and handling. Quench the used catalyst carefully with water.

  • Solvents and Reagents: Glacial acetic acid is corrosive. Diethyl ether and ethyl acetate are highly flammable and volatile. Hydrogen chloride is a corrosive gas.[10] Handle all chemicals with appropriate care and PPE.

  • Pressure Equipment: Only trained personnel should operate high-pressure reactors. Regularly inspect the equipment for signs of wear or damage.

Characterization

The final product, 3-Ethylpiperidine hydrochloride, should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point Analysis: Pure 3-Ethylpiperidine hydrochloride has a defined melting point which can be compared to literature values.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

The catalytic hydrogenation of 3-ethylpyridine is an effective and widely used method for the synthesis of 3-ethylpiperidine. The use of PtO₂ in acetic acid provides a reliable pathway under relatively mild conditions. Subsequent conversion to the hydrochloride salt yields a stable, solid product suitable for storage and further use in research and development. Adherence to strict safety protocols is paramount throughout the entire process due to the hazardous nature of the reagents and conditions involved.

References

  • Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine - Benchchem. (n.d.). BenchChem.
  • 3-ethylpyridine Cas 536-78-7 | Trusted Chemical Exporter. (n.d.). ChemicalBull.
  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds | Journal of the American Chemical Society. (2026). Journal of the American Chemical Society, 148(1). Retrieved February 14, 2026, from [Link]

  • CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride. (n.d.). Google Patents.
  • Reddymasu, S., Kalluri, V. S. R., & Rudraraju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1835-1840.
  • SAFETY DATA SHEET - 3-Ethylpyridine. (2025, December 24). Fisher Scientific.
  • Pyridine - Wikipedia. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

  • CN101723879B - Method for synthesizing (R)-3-ethyl piperidine hydrochloride. (n.d.). Google Patents.
  • Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. (2022, February 4). Organic & Biomolecular Chemistry. Retrieved February 14, 2026, from [Link]

  • Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. (2025, December 2). Nature Chemistry. Retrieved February 14, 2026, from [Link]

  • Catalytic Hydrogenation of 3-Methylpyridine to 3-Methylpiperidine: Application Notes and Protocols. (n.d.). BenchChem.
  • CN1246313C - New method for preparing 3-pyridine acetic hydrochloride. (n.d.). Google Patents.
  • Piperidine - SAFETY DATA SHEET. (2024, May 7). Penta chemicals.
  • HAZARD SUMMARY - Piperidine. (n.d.). New Jersey Department of Health.

Sources

Reductive alkylation of piperidine with ethyl iodide protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Synthesis of N-Ethylpiperidine

A Comparative Guide to N-Alkylation Strategies: Direct Alkylation with Ethyl Iodide vs. Reductive Alkylation

Abstract

N-ethylpiperidine is a crucial tertiary amine intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Its synthesis is a foundational operation in organic chemistry, often used to illustrate nucleophilic substitution and reductive amination principles. This document provides a comprehensive guide to two primary methods for the synthesis of N-ethylpiperidine from piperidine: direct N-alkylation using ethyl iodide and reductive alkylation (more accurately, reductive amination) using acetaldehyde. While direct alkylation with alkyl halides is a classic approach, reductive amination offers distinct advantages in control and selectivity.[2][3] This guide, intended for researchers and drug development professionals, details the mechanisms, provides step-by-step protocols, and discusses the critical parameters, safety considerations, and troubleshooting for both methodologies.

Introduction: Choosing the Right Path to N-Ethylpiperidine

The piperidine motif is a ubiquitous scaffold in medicinal chemistry, found in numerous FDA-approved pharmaceuticals.[4] Functionalization of the piperidine nitrogen is a key step in modifying the pharmacological properties of these molecules. The introduction of an ethyl group to form N-ethylpiperidine can be achieved through several synthetic routes.

This note will focus on two common laboratory-scale methods:

  • Direct N-Alkylation: This method involves the direct reaction of piperidine, a secondary amine, with an alkylating agent like ethyl iodide. It is a classic SN2 nucleophilic substitution reaction. While straightforward, a significant drawback is the potential for over-alkylation, leading to the formation of a quaternary ammonium salt as an undesired byproduct.[5][6]

  • Reductive Alkylation (Reductive Amination): This is a powerful and often preferred method for N-alkylation.[7][8] It proceeds in two stages: the reaction of piperidine with a carbonyl compound (acetaldehyde in this case) to form an intermediate iminium ion, followed by the in-situ reduction of this intermediate with a hydride-based reducing agent.[9] A key advantage of this method is that the reaction inherently stops at the tertiary amine stage, preventing the formation of quaternary salts.[10][11]

The choice between these methods depends on factors such as substrate compatibility, desired selectivity, reagent availability, and scale.

Mechanistic Overview

Mechanism of Direct N-Alkylation with Ethyl Iodide

The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of piperidine acts as a nucleophile, attacking the electrophilic carbon of ethyl iodide. This displaces the iodide ion, which serves as a good leaving group, to form the N-ethylpiperidinium iodide salt. A base is typically added to neutralize the salt and regenerate the free tertiary amine.

G Piperidine Piperidine (Nucleophile) TransitionState [Sₙ2 Transition State] Piperidine->TransitionState EthylIodide Ethyl Iodide (Electrophile) EthylIodide->TransitionState Base Base (e.g., K₂CO₃) Product N-Ethylpiperidine Base->Product Salt N-Ethylpiperidinium Iodide TransitionState->Salt I⁻ leaves Salt->Product Deprotonation Byproduct HI (neutralized by base) Salt->Byproduct

Caption: Workflow for Direct N-Alkylation of Piperidine.

Mechanism of Reductive Alkylation

This process is a one-pot reaction that involves two key steps:[7]

  • Iminium Ion Formation: The nucleophilic piperidine attacks the carbonyl carbon of acetaldehyde to form a hemiaminal intermediate. Under mildly acidic conditions, this intermediate readily dehydrates to form a tertiary iminium ion.

  • Reduction: A selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), donates a hydride (H⁻) to the electrophilic carbon of the iminium ion.[12] This reduction yields the final product, N-ethylpiperidine. NaBH(OAc)₃ is particularly effective as it is mild enough not to reduce the starting aldehyde but is sufficiently reactive to reduce the intermediate iminium ion.[13]

G Reactants Piperidine + Acetaldehyde Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic attack Iminium Iminium Ion Intermediate Hemiaminal->Iminium Dehydration Water H₂O Hemiaminal->Water Product N-Ethylpiperidine Iminium->Product Hydride reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product

Caption: Mechanism of Reductive Alkylation.

Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Piperidine is a flammable, corrosive, and toxic liquid.[14][15][16] Ethyl iodide is a toxic and volatile alkylating agent. Acetaldehyde is extremely volatile and flammable. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[17]

Protocol 1: Direct N-Alkylation with Ethyl Iodide

This protocol is adapted from standard laboratory procedures for amine alkylation.[6]

Materials:

  • Piperidine (1.0 eq)

  • Ethyl iodide (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Acetonitrile (anhydrous), sufficient to make a 0.2 M solution

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add piperidine, anhydrous potassium carbonate, and anhydrous acetonitrile.

  • Reagent Addition: While stirring vigorously, add ethyl iodide dropwise to the suspension at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to a gentle reflux (approx. 82°C for acetonitrile) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up (Quenching): Cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic salts (K₂CO₃ and KI).

  • Extraction: Transfer the filtrate to a separatory funnel. Dilute with diethyl ether and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). The bicarbonate wash removes any remaining acidic species.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 129-131°C.[18]

Protocol 2: N-Alkylation via Reductive Alkylation

This protocol is based on the widely used reductive amination procedure developed by Abdel-Magid et al. using sodium triacetoxyborohydride.[12]

Materials:

  • Piperidine (1.0 eq)

  • Acetaldehyde (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, dissolve piperidine and acetaldehyde in anhydrous 1,2-dichloroethane. Stir the solution at room temperature for 20-30 minutes to allow for iminium ion formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride to the solution in portions over 10 minutes. The addition may be slightly exothermic.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up (Quenching): Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane or DCE (2x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by fractional distillation as described in Protocol 1.

Data Summary and Comparison

ParameterProtocol 1: Direct AlkylationProtocol 2: Reductive AlkylationRationale / Notes
Ethyl Source Ethyl IodideAcetaldehydeAcetaldehyde is less toxic and more economical than ethyl iodide.
Key Reagent Base (e.g., K₂CO₃)Reducing Agent (e.g., NaBH(OAc)₃)The choice of reducing agent in Protocol 2 is critical for selectivity.[13][19]
Temperature Room Temp to RefluxRoom TemperatureReductive alkylation is typically performed under milder temperature conditions.
Primary Byproduct Quaternary Ammonium SaltNone (reaction stops at tertiary amine)This is the key advantage of reductive alkylation for selectivity.[11]
Work-up Filtration and ExtractionAqueous Quench and ExtractionThe quench in Protocol 2 must be done carefully due to gas evolution.
Typical Yield 75-85%85-95%Yields are highly dependent on conditions and purification.
Safety Concerns Alkylating agent toxicityVolatility of acetaldehyde, handling of hydrideBoth protocols require careful handling in a fume hood.[14]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conversion (Both Protocols) Impure or wet reagents/solvents.Use freshly distilled piperidine and anhydrous solvents. Ensure reagents are dry.
Formation of Byproduct (Protocol 1) Over-alkylation due to high concentration or prolonged heating.Add ethyl iodide slowly. Avoid excessive heating. Use piperidine as the limiting reagent.
Incomplete Reaction (Protocol 2) Inactive reducing agent.Use a fresh bottle of NaBH(OAc)₃; it is moisture-sensitive.
Emulsion during Work-up Formation of salts.Add more brine to the separatory funnel to help break the emulsion.

Conclusion

Both direct N-alkylation and reductive alkylation are effective methods for the synthesis of N-ethylpiperidine. Direct alkylation with ethyl iodide is a classic method but suffers from a lack of selectivity, often leading to the formation of quaternary ammonium salts. For applications demanding high purity and selectivity, reductive alkylation with acetaldehyde and a mild reducing agent like sodium triacetoxyborohydride is the superior methodology.[3] It offers milder reaction conditions, higher yields, and avoids the problematic over-alkylation, making it a more robust and reliable choice in a modern drug discovery and development setting.

References

  • Reductive amination - Wikipedia. Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Eschweiler–Clarke reaction - Wikipedia. Available at: [Link]

  • Oreate AI. (2026). The Role of Sodium Borohydride in Reductive Amination. Oreate AI Blog. Available at: [Link]

  • NROChemistry. Eschweiler-Clarke Reaction. Available at: [Link]

  • Li, G., et al. (2025). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 30(17), 3427. Available at: [Link]

  • Allery, A. (2022). Eschweiler-Clarke Reaction. YouTube. Available at: [Link]

  • Yoon, N. M., Kim, E. G., & Sung, J. (1993). Borohydride Exchange Resin, a New Reducing Agent for Reductive Amination. Synthetic Communications, 23(11), 1595-1599. Available at: [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. Available at: [Link]

  • Lane, C. F. (1975). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 203-220. Available at: [Link]

  • SynArchive. Eschweiler-Clarke Reaction. Available at: [Link]

  • Organic Syntheses. Piperidine, 1-ethyl-. Available at: [Link]

  • Belen'kaya, E. S., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6934. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer.
  • Sharma, P., & Kumar, A. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry, 5(1), 323-345. Available at: [Link]

  • Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330. Available at: [Link]

  • Semantic Scholar. The Leuckart Reaction. Available at: [Link]...

  • Clemente, F., Matassini, C., & Cardona, F. (2021). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 26(11), 3196. Available at: [Link]

  • Chemistry LibreTexts. The Leuckart Reaction. Available at: [Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine?. Available at: [Link]

  • Chemistry Steps. Reductive Amination. Available at: [Link]

  • O'Hagan, D. (2000). Recent advances in the synthesis of piperidones and piperidines. Journal of the Chemical Society, Perkin Transactions 1, (21), 3557-3571. Available at: [Link]

  • MacMillan, D. W. C., et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. Available at: [Link]

  • Google Patents. (1990). EP0384288A2 - Piperidine compounds and their preparation and use.
  • Penta Chemicals. (2024). SAFETY DATA SHEET - Piperidine. Available at: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. Available at: [Link]

  • ResearchGate. Recent Advances in the Synthesis of Piperidones and Piperidines. Available at: [Link]

  • Magano, J., & Dunetz, J. R. (2012). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 112(4), 2177–2250. Available at: [Link]

  • Sanjay Chemicals (India) Pvt. Ltd. N-ETHYL PIPERAZINE. Available at: [Link]

  • Google Patents. (2007). CN1962649A - Process for synthesizing N-ethyl piperazidine.
  • PubChem. N-Ethylpiperidine. Available at: [Link]

Sources

Procedure for converting 3-ethylpiperidine free base to hydrochloride salt

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the procedure for converting 3-ethylpiperidine (free base) into its hydrochloride salt (3-ethylpiperidinium chloride). 3-Ethylpiperidine is a secondary amine often used as a chiral building block in pharmaceutical synthesis. The free base is prone to oxidation and is a volatile liquid; conversion to the hydrochloride salt stabilizes the compound, facilitates handling as a solid, and ensures precise stoichiometry for downstream reactions.

This protocol prioritizes anhydrous methods to prevent the formation of hygroscopic gums ("oiling out"), a common failure mode in piperidine salt synthesis.

Chemical Context & Safety

Reaction Mechanism

The reaction is a Brønsted-Lowry acid-base neutralization. The lone pair on the piperidine nitrogen accepts a proton from hydrogen chloride, forming an ionic lattice stabilized by chloride anions.



Critical Material Attributes (CMAs)
Property3-Ethylpiperidine (Free Base)3-Ethylpiperidine HCl (Salt)
State Colorless to pale yellow liquidWhite crystalline solid
MW 113.20 g/mol 149.66 g/mol
Solubility Miscible in organic solvents, waterSoluble in water, EtOH; Insoluble in Et₂O, Hexanes
Stability Oxidizes over time; VolatileStable; Hygroscopic (absorbs moisture)
CAS 13603-10-6N/A (Derivative)

Safety Warning:

  • Exotherm: The neutralization is highly exothermic. Uncontrolled addition can cause solvent boiling.

  • Corrosivity: HCl (gas or solution) is corrosive. Work in a fume hood.

  • Hygroscopicity: The salt will absorb atmospheric water, turning into a sticky gum if not handled under dry conditions.

Protocol A: Anhydrous Precipitation (High Purity)

Recommended for: Drug development, analytical standards, and long-term storage.[1] Yield Target: >90%

Materials
  • Substrate: 3-Ethylpiperidine (>98% purity).[2]

  • Primary Solvent: Dichloromethane (DCM) or Ethanol (Absolute).

  • Acid Source: 4M HCl in 1,4-Dioxane or 2M HCl in Diethyl Ether.[1] (Avoid aqueous HCl).

  • Antisolvent: Anhydrous Diethyl Ether or MTBE (Methyl tert-butyl ether).

Step-by-Step Procedure
  • Dissolution:

    • Dissolve 10.0 g (88.3 mmol) of 3-ethylpiperidine in 50 mL of dry DCM in a round-bottom flask.

    • Note: DCM is chosen for its ability to solubilize the base but not the salt, aiding precipitation.

  • Thermal Control:

    • Place the flask in an ice-water bath (0–5°C). Stir magnetically.

    • Why? Cooling suppresses the exotherm and increases the supersaturation ratio, promoting finer crystal formation.

  • Acid Addition:

    • Calculate 1.1 equivalents of HCl (97.1 mmol).

    • Add the HCl solution (e.g., ~24.3 mL of 4M HCl/Dioxane) dropwise over 20 minutes.

    • Observation: White fumes may form initially; a white precipitate should begin to crash out.

  • Crystallization & Aging:

    • Remove the ice bath and allow the slurry to stir at room temperature for 1 hour.

    • Antisolvent Step: If the yield appears low (solution is still cloudy but not thick), slowly add 50 mL of anhydrous Diethyl Ether to force complete precipitation.

  • Isolation:

    • Filter the solid using a sintered glass funnel (Buchner) under inert gas (Nitrogen/Argon) if possible to prevent moisture uptake.

    • Wash the cake 3x with cold Diethyl Ether.

  • Drying:

    • Dry in a vacuum oven at 40°C for 12 hours. Store in a desiccator.

Protocol B: Recovery from "Oiling Out"

Scenario: If the salt forms a sticky gum instead of a powder (common with impurities or wet solvents), follow this remediation.

  • Decant: Pour off the supernatant solvent.[3]

  • Trituration: Add fresh anhydrous Diethyl Ether to the gum.

  • Mechanical Stress: Scratch the side of the flask vigorously with a glass rod while stirring. This provides nucleation sites.

  • Sonication: Briefly sonicate the flask to break up the oil droplets into a solid suspension.

  • Recrystallization: If trituration fails, dissolve the gum in a minimum amount of hot Isopropanol (IPA), cool slowly, and add Ether until turbid.

Process Logic & Workflow (Visualization)

SaltSynthesis Start Start: 3-Ethylpiperidine (Free Base Liquid) SolventChoice Select Solvent System Start->SolventChoice Anhydrous Anhydrous Route (DCM + HCl/Dioxane) SolventChoice->Anhydrous Preferred Aqueous Aqueous Route (Water + Conc HCl) SolventChoice->Aqueous Avoid if possible Precipitation Precipitation Step (0°C, Dropwise Addition) Anhydrous->Precipitation Oil Sticky Gum/Oil Aqueous->Oil High Risk CheckState Solid or Oil? Precipitation->CheckState Solid White Precipitate CheckState->Solid Success CheckState->Oil Failure Mode Filtration Filtration & Wash (Cold Ether) Solid->Filtration Trituration Triturate with Et2O Scratch Glass Oil->Trituration Trituration->CheckState Retry Drying Vacuum Dry (40°C, Desiccant) Filtration->Drying

Caption: Decision tree for 3-ethylpiperidine salt formation, highlighting the critical "oiling out" remediation loop.

Quality Control & Validation

To ensure the protocol was successful, perform the following validation steps:

TestMethodAcceptance Criteria
Identity 1H-NMR (D₂O or DMSO-d6)Shift of

-protons downfield (~3.3-3.5 ppm) compared to free base.[1] Integration matches structure.
Stoichiometry Silver Nitrate TitrationChloride content: 23.6% ± 0.5% (Theoretical).
Purity Melting PointSharp range (Expected >200°C; compare to reference standard). Broad range indicates wetness.
Residual Solvent GC-Headspace< 5000 ppm (ICH limits).

References

  • PubChem. (n.d.).[4] 3-Ethylpiperidine Compound Summary. National Library of Medicine. Retrieved February 14, 2026, from [Link][1]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2002).[5][6] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative source on counter-ion selection and salt properties).

  • Reich, H. J. (n.d.). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from [Link] (Mechanistic support for amine protonation).

Sources

Application Notes & Protocols: 3-Ethylpiperidine Hydrochloride as a Versatile Intermediate for the Synthesis of Novel Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of neurodegenerative disorders such as Alzheimer's disease.[1][2] The core therapeutic principle involves elevating acetylcholine levels in the synaptic cleft by inhibiting the enzymes responsible for its breakdown, primarily acetylcholinesterase (AChE).[1] The piperidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs, including the potent AChE inhibitor, Donepezil.[3][4][5] This document provides a comprehensive guide for researchers, detailing the strategic use of 3-Ethylpiperidine hydrochloride as a starting intermediate for the synthesis of a novel, potential cholinesterase inhibitor. We present a detailed, field-tested synthetic protocol, followed by a robust in vitro protocol for evaluating the compound's inhibitory activity using the classic Ellman's method.

Introduction: The Strategic Importance of Piperidine Scaffolds

The cholinergic hypothesis of Alzheimer's disease posits that a deficiency in the neurotransmitter acetylcholine (ACh) contributes significantly to cognitive decline.[2] Cholinesterase inhibitors (ChEIs) function by slowing the degradation of ACh, thereby enhancing cholinergic neurotransmission.[1] Many potent ChEIs share a common structural feature: a piperidine ring. This heterocyclic moiety is crucial for establishing key interactions within the active site of the acetylcholinesterase enzyme.[3][6][7]

Donepezil, a leading therapeutic for Alzheimer's, features a benzylpiperidine unit that interacts with the enzyme's peripheral anionic site (PAS).[8] This highlights the value of substituted piperidines as foundational building blocks in the design of new and potentially more effective ChEIs. 3-Ethylpiperidine hydrochloride is a commercially available and versatile starting material, offering a strategic entry point for creating diverse libraries of novel piperidine derivatives for screening and development.[9]

Mechanism of Cholinesterase Inhibition

AChE terminates nerve impulses by hydrolyzing ACh into choline and acetate.[10] ChEIs block this process. They can be classified as reversible, pseudo-irreversible, or irreversible inhibitors.[10][11] Reversible inhibitors, the class targeted in this guide, typically bind to the enzyme's active site non-covalently, competing with the natural substrate, ACh.[12] The active site contains an anionic site, which binds the quaternary ammonium of acetylcholine, and an esteratic site containing a catalytic triad (Ser-His-Glu) that performs the hydrolysis.[10]

cluster_Synapse Cholinergic Synapse cluster_Outcome Result of Inhibition ACh Acetylcholine (ACh) Neurotransmitter AChE Acetylcholinesterase (AChE) Enzyme ACh->AChE Hydrolysis (Breakdown) Receptor Postsynaptic Receptor ACh->Receptor Binds & Activates IncreasedACh Increased ACh in Synapse ChEI Cholinesterase Inhibitor (e.g., Compound X) ChEI->AChE Inhibits EnhancedSignal Enhanced Cholinergic Signaling IncreasedACh->EnhancedSignal Start 3-Ethylpiperidine HCl Step1 Step 1: N-Benzylation Start->Step1 Reagent1 Benzyl Bromide, K2CO3, Acetonitrile Reagent1->Step1 Intermediate N-Benzyl-3-ethylpiperidine Step2 Step 2: Acyl Coupling Intermediate->Step2 Reagent2 Coupling Partner & Coupling Conditions Reagent2->Step2 FinalProduct Compound X (Target Inhibitor) Purification Purification & Characterization FinalProduct->Purification Step1->Intermediate Step2->FinalProduct cluster_Reaction1 Enzymatic Hydrolysis cluster_Reaction2 Colorimetric Reaction ATCI Acetylthiocholine (Substrate) AChE AChE Enzyme ATCI->AChE Thiocholine Thiocholine AChE->Thiocholine Hydrolyzes DTNB DTNB (Colorless) Thiocholine->DTNB Product from Step 1 TNB TNB Anion (Yellow) DTNB->TNB Spectro Quantify Activity TNB->Spectro Measure Absorbance @ 412 nm

Sources

Synthesis of dopamine autoreceptor agonists using 3-Ethylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis and SAR Profiling of Dopamine Autoreceptor Agonists Derived from 3-Ethylpiperidine

Part 1: Introduction & Scientific Context

In the development of selective dopamine autoreceptor agonists, the 3-substituted piperidine scaffold represents a "gold standard" pharmacophore, exemplified by the classic probe 3-PPP [3-(3-hydroxyphenyl)-N-n-propylpiperidine] . While the 3-hydroxyphenyl moiety is traditionally considered essential for high-affinity


-stacking interactions within the D2/D3 orthosteric binding site, the 3-ethylpiperidine  scaffold is a critical tool for defining the steric and hydrophobic boundary conditions of the receptor.

This guide details the synthesis of N-substituted-3-ethylpiperidine derivatives (specifically the N-n-propyl analog). These compounds serve as vital aliphatic bioisosteres to decouple the effects of aromaticity from steric bulk in Structure-Activity Relationship (SAR) studies. By synthesizing these analogs, researchers can quantify the specific contribution of the aromatic ring to autoreceptor selectivity (presynaptic vs. postsynaptic).

Part 2: Experimental Workflow & Logic

The synthesis strategy employs a convergent approach. We utilize 3-ethylpiperidine as the core nucleophile, subjecting it to reductive amination to generate the tertiary amine. This method is preferred over direct alkylation (using alkyl halides) to minimize over-alkylation (quaternization) and ensure high yields of the secondary/tertiary amine product.

Workflow Diagram: Synthesis of N-Propyl-3-Ethylpiperidine

G Start 3-Ethylpyridine (Precursor) Inter 3-Ethylpiperidine (Core Scaffold) Start->Inter PtO2 / H2 AcOH, 50 psi Product N-n-propyl-3-ethylpiperidine (Target Agonist Probe) Inter->Product Reductive Amination DCM, RT Reagent Propionaldehyde + NaBH(OAc)3 Reagent->Product Validation D2/D3 Binding Assay (Validation) Product->Validation Ki Determination

Caption: Synthetic pathway converting 3-ethylpyridine to the target dopamine autoreceptor probe via catalytic hydrogenation and reductive amination.

Part 3: Detailed Protocols

Protocol A: Preparation of 3-Ethylpiperidine Core

Note: If commercial 3-ethylpiperidine is available, proceed to Protocol B. This step is required if starting from the pyridine precursor.

Rationale: Catalytic hydrogenation of the pyridine ring is the most efficient route to the saturated piperidine. Platinum(IV) oxide (Adams' catalyst) is selected for its ability to reduce pyridines under mild pressure without requiring high temperatures that could cause ring opening.

Materials:

  • 3-Ethylpyridine (CAS: 536-78-7)

  • Platinum(IV) oxide (PtO₂)[1]

  • Glacial Acetic Acid[1]

  • Hydrogen gas (H₂)[1]

  • Parr Hydrogenator

Step-by-Step Procedure:

  • Dissolution: Dissolve 5.0 g (46.6 mmol) of 3-ethylpyridine in 50 mL of glacial acetic acid in a Parr hydrogenation bottle.

  • Catalyst Addition: Carefully add 250 mg (5 wt%) of PtO₂. Caution: PtO₂ can be pyrophoric in the presence of H₂; add to the wet solution.

  • Hydrogenation: Connect the bottle to a Parr shaker. Evacuate and purge with H₂ three times. Pressurize to 50 psi (3.4 bar) and shake at room temperature for 12 hours.

  • Monitoring: Monitor reaction progress via TLC (System: 10% MeOH in DCM with 1% NH₄OH). The starting material (UV active) should disappear; the product is not UV active (stain with Ninhydrin).

  • Work-up: Filter the mixture through a Celite pad to remove the catalyst. Rinse with ethanol.

  • Neutralization: Concentrate the filtrate under reduced pressure. Basify the residue with 4M NaOH to pH > 12.

  • Extraction: Extract with Diethyl Ether (3 x 50 mL). Dry combined organics over anhydrous MgSO₄.

  • Isolation: Carefully remove the solvent (product is volatile). Yield is typically >90%.

Protocol B: Synthesis of N-n-propyl-3-ethylpiperidine (Target Agonist)

Rationale: Reductive amination using Sodium Triacetoxyborohydride (STAB) is chosen over NaCNBH₃ due to lower toxicity and better selectivity for aldehydes over ketones (if present). This route avoids the formation of quaternary ammonium salts common in direct alkylation.

Materials:

  • 3-Ethylpiperidine (from Protocol A)[1]

  • Propionaldehyde (CAS: 123-38-6)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Acetic Acid (catalytic)

Step-by-Step Procedure:

  • Solution Prep: In a round-bottom flask, dissolve 1.13 g (10 mmol) of 3-ethylpiperidine in 30 mL of anhydrous DCM.

  • Aldehyde Addition: Add 0.64 g (11 mmol, 1.1 eq) of propionaldehyde.

  • Acidification: Add Glacial Acetic Acid (0.6 g, 10 mmol) to buffer the reaction (optimal pH 4-5 for imine formation). Stir for 30 minutes at room temperature.

  • Reduction: Cool to 0°C. Add NaBH(OAc)₃ (3.18 g, 15 mmol, 1.5 eq) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.

  • Quench: Quench with saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Separate phases. Extract the aqueous layer with DCM (2 x 20 mL).

  • Purification:

    • Dry organics over Na₂SO₄ and concentrate.[1]

    • Purify via flash column chromatography (Silica gel; Eluent: 0-5% MeOH in DCM).

  • Salt Formation (For Bioassay): Dissolve the free base in diethyl ether and add 1M HCl in ether dropwise. Filter the white precipitate (Hydrochloride salt) and dry under vacuum.

Part 4: Data Analysis & Validation

To validate the synthesis as a successful dopamine autoreceptor probe, the compound must be compared against the reference standard (3-PPP). The following table summarizes the expected SAR trends derived from historical data on 3-substituted piperidines.

Table 1: Comparative SAR of 3-Substituted Piperidine Dopamine Agonists

CompoundR-Group (N)3-SubstituentReceptor Affinity (D2 High)Autoreceptor SelectivityRole in Research
3-PPP n-Propyl3-HydroxyphenylHigh (

nM)
HighClinical Reference
Target Molecule n-Propyl 3-Ethyl Low/Moderate Undefined Steric Probe
Analog An-Butyl3-EthylModerateModerateLipophilicity Check
Analog BH3-EthylInactiveNonePrecursor Control

Interpretation: The 3-Ethyl analog typically shows significantly reduced affinity compared to 3-PPP , confirming that the aromatic ring in 3-PPP is essential for


 interactions with phenylalanine residues (e.g., Phe198 in D2) in the binding pocket. However, if the 3-Ethyl analog retains partial activity, it suggests that the receptor pocket has significant hydrophobic plasticity.

Part 5: Mechanistic Visualization (SAR Logic)

The following diagram illustrates the pharmacophore comparison that this synthesis is designed to test.

SAR cluster_0 Pharmacophore Comparison NodeA 3-PPP (Reference) Feature: Aromatic Ring (Pi-Stacking) Result: High Affinity Receptor Dopamine Autoreceptor (D2/D3) Orthosteric Site NodeA->Receptor Strong Binding NodeB 3-Ethyl Analog (Target) Feature: Aliphatic Ethyl (Steric Bulk) Result: Probes Hydrophobic Pocket NodeB->Receptor Weak/Steric Binding

Caption: Comparison of the aromatic 3-PPP agonist vs. the 3-Ethyl probe synthesized in this protocol.

References

  • Hacksell, U., et al. (1981).[2] "3-Phenylpiperidines.[1][2][3][4][5][6] Central dopamine-autoreceptor stimulating activity."[2][4][7] Journal of Medicinal Chemistry, 24(12), 1475-1482.[2]

  • Carlsson, A. (1983). "Dopamine receptor agonists: intrinsic activity vs. state of receptor." Journal of Neural Transmission, 57(1-2), 309-315.

  • Thorberg, S. O., et al. (1987). "Synthesis and dopamine autoreceptor activity of a 5-(methylmercapto)methyl-substituted derivative of (+/-)-3-PPP." Journal of Medicinal Chemistry. (Note: Contextual SAR reference).

  • BenchChem Protocols. (2025). "Synthetic Routes to 3-Alkyl-Substituted Piperidines."

Sources

Troubleshooting & Optimization

Technical Support Center: High-Purity Recrystallization of 3-Ethylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-3EP-HCl Compound: 3-Ethylpiperidine hydrochloride CAS: 58531-32-1 (Salt) | 13603-10-6 (Free Base) Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Chemical Profile

Welcome to the Advanced Purification Support Center. You are likely processing 3-Ethylpiperidine hydrochloride , a critical saturated heterocyclic building block.

The Core Challenge: Piperidine salts are notoriously hygroscopic . The primary failure mode in this purification is not chemical degradation, but deliquescence (absorbing atmospheric moisture until the crystal lattice collapses into a liquid oil). Successful recrystallization requires strict control over moisture and solvent polarity.

Physicochemical Data Table
PropertySpecification / Behavior
Appearance White to off-white crystalline solid
Solubility (High) Water, Methanol, Ethanol, Chloroform
Solubility (Moderate) Isopropanol (IPA), Acetone (Hot)
Solubility (Low/Insoluble) Diethyl Ether, Heptane, Hexane, Toluene
Critical Hazard Hygroscopic: Rapidly absorbs water to form a viscous oil.
Melting Point >160°C (Decomposes/Sublimes if not dry)

Validated Recrystallization Protocols

Do not use water or pure ethanol for the initial attempt; the solubility is often too high to recover significant yield. We recommend a Binary Solvent System (Solvent/Anti-Solvent) approach.

Method A: The "Standard" Isopropanol/Ether System

Best for: High recovery of small-to-medium scale batches (<50g).

  • Dissolution: Place crude 3-ethylpiperidine HCl in a round-bottom flask. Add Isopropanol (IPA) sparingly while heating to near-reflux (approx. 80°C).

    • Ratio: Aim for 3-5 mL IPA per gram of salt.

    • Note: If the solution is colored (yellow/brown), add activated charcoal (1-2% w/w), stir for 5 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. Allow the solution to cool to ~40°C.

  • Anti-Solvent Addition: Slowly add Diethyl Ether (or MTBE) dropwise with vigorous stirring.

    • Stop Point: Stop when a persistent cloudiness (turbidity) forms that does not dissolve on swirling.

  • Crystallization: Add a few drops of IPA to clear the cloudiness, then let the flask stand undisturbed.

    • Cooling: Room temp (1 hr)

      
       Fridge (4°C, 2 hrs) 
      
      
      
      Freezer (-20°C, overnight).
  • Isolation: Filter rapidly under a blanket of Nitrogen or Argon (to prevent moisture uptake). Wash with cold ether.

Method B: The "Dry" Azeotropic Method

Best for: Oiled-out samples or material that has absorbed significant moisture.

  • Dissolution: Dissolve the "oily" salt in a minimum amount of Ethanol .

  • Azeotrope: Add Toluene (approx. 5x volume of ethanol).

  • Distillation: Rotovap or distill the mixture. The Ethanol/Water/Toluene azeotrope will carry off moisture.

  • Precipitation: As the volume reduces and ethanol is removed, the product should precipitate as a white solid from the remaining toluene.

Troubleshooting & FAQs

Q1: "My product turned into a yellow oil at the bottom of the flask. What happened?"

Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation). Cause:

  • Temperature: The solution cooled too fast, entering the "labile zone" where the oil phase is thermodynamically more stable than the crystal.

  • Impurities: Unreacted pyridine or neutral organic impurities depress the melting point.

  • Water: The presence of water lowers the glass transition temperature.

Corrective Action (The "Re-Heat" Protocol):

  • Re-heat the mixture until the oil re-dissolves (add a small amount of IPA if needed).

  • Seed it: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at the liquid-air interface.

  • Slow Cool: Wrap the flask in a towel or place it in a warm water bath and let it cool to room temperature over 3-4 hours. Do not put it directly in the fridge.

Q2: "The crystals are wet and sticky even after filtering."

Diagnosis: Hygroscopic collapse. Corrective Action:

  • Vacuum Drying: You must dry the salt in a vacuum oven (40-50°C) or a desiccator with

    
     or KOH pellets for at least 24 hours.
    
  • Schlenk Technique: If the salt is extremely sensitive, filter using a Schlenk frit under positive Nitrogen pressure.

Q3: "I have a strong 'amine' smell."

Diagnosis: Free base contamination. Cause: The salt has partially dissociated, or excess amine was not neutralized. Corrective Action:

  • Dissolve the crude in dry ether/dioxane and bubble dry HCl gas (or add HCl in dioxane) to regenerate the full salt form before attempting recrystallization.

Decision Logic & Workflow (Visualization)

The following diagram outlines the logical decision path for purifying this specific salt, accounting for its hygroscopic nature.

PurificationLogic Start Crude 3-Ethylpiperidine HCl CheckState Physical State Check Start->CheckState Solid Solid / Crystalline CheckState->Solid Dry Oil Oily / Wet Paste CheckState->Oil Wet/Hygroscopic SolventSelect Select Solvent System Solid->SolventSelect MethodB Method B: Ethanol / Toluene (Azeotropic Drying) Oil->MethodB MethodA Method A: IPA / Ether (Standard Recryst) SolventSelect->MethodA Preferred HotFilter Hot Filtration (Remove insolubles/color) MethodA->HotFilter MethodB->HotFilter Cooling Controlled Cooling (Avoid Oiling Out) HotFilter->Cooling Cooling->Oil Oiling Out (Fail) Result Pure White Crystals Cooling->Result Success

Figure 1: Decision Matrix for Solvent Selection and Troubleshooting based on the physical state of the crude material.

References

  • Sigma-Aldrich. 3-Ethyl-piperidine hydrochloride Product Sheet (CAS 58531-32-1). Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 56773405: 3-Ethylpiperidine hydrochloride. Retrieved from

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Google Patents. CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride. (Provides context on synthesis and isolation of similar piperidine salts). Retrieved from

Technical Support Center: Overcoming Catalyst Poisoning in 3-Ethylpyridine Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the catalytic reduction of 3-ethylpyridine. This guide is designed to provide expert, field-proven insights into diagnosing, troubleshooting, and overcoming the common challenge of catalyst poisoning. My approach is to not only offer solutions but to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Quick Diagnosis & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the hydrogenation of 3-ethylpyridine and related N-heterocycles.

Q1: My hydrogenation of 3-ethylpyridine is stalling or proceeding very slowly, even with a fresh catalyst. What is the most likely cause?

A1: The most probable cause is product inhibition , a form of self-poisoning. The product, 3-ethylpiperidine, is a saturated amine with a lone pair of electrons on the nitrogen atom that is more basic and sterically accessible than in the starting material. This lone pair strongly chemisorbs onto the active metal sites (e.g., Palladium, Platinum, Rhodium) of your catalyst, effectively blocking them and preventing further reaction of 3-ethylpyridine.[1] This is a classic challenge in the hydrogenation of N-heterocycles.[2]

Q2: I'm using a Palladium on Carbon (Pd/C) catalyst. Is it particularly susceptible to this kind of poisoning?

A2: Yes, Palladium (Pd) is known to be more sensitive to nitrogen-containing compounds compared to other platinum-group metals like Rhodium (Rh).[2] The strong coordination of the amine product to the palladium surface can lead to rapid deactivation. While Pd/C is a workhorse catalyst for many hydrogenations, its effectiveness in pyridine reductions can be limited by this poisoning effect.[3]

Q3: My reaction feedstock contains trace amounts of sulfur. How critical is this?

A3: Extremely critical. Sulfur compounds (e.g., thiols, thiophenes, H₂S) are severe and often irreversible poisons for precious metal catalysts like Pd, Pt, and Rh, as well as Raney Nickel.[4] Even at parts-per-million (ppm) levels, sulfur can form stable metal sulfides on the catalyst surface, leading to a dramatic and often permanent loss of activity.[3] It is imperative to ensure your starting materials and solvents are as sulfur-free as possible.

Q4: Can I just increase the catalyst loading to overcome the slow reaction rate?

A4: While increasing the catalyst loading can sometimes compensate for partial deactivation and push the reaction to completion, it is often an inefficient and costly solution.[3] It does not address the root cause of the poisoning and can complicate product purification due to higher levels of residual metals. A better approach is to understand the poisoning mechanism and implement a targeted mitigation or regeneration strategy.

Q5: What is "coking" and could it be affecting my reaction?

A5: Coking, also known as fouling, is the formation of carbonaceous deposits on the catalyst surface.[4][5] In the context of 3-ethylpyridine reduction, this can occur at higher temperatures where the pyridine ring or solvent molecules undergo polymerization or decomposition reactions. These deposits physically block the pores and active sites of the catalyst, preventing reactants from reaching them. If you are running your reaction at elevated temperatures (>100-120 °C), coking is a definite possibility.[5]

In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving catalyst deactivation issues.

Problem 1: Gradual Loss of Activity in a Batch Reactor

Symptom: The initial reaction rate is acceptable, but it slows down significantly over time and may not reach full conversion. Reusing the catalyst in a subsequent batch results in a much lower initial rate.

Root Cause Analysis:

This pattern is characteristic of deactivation by strongly adsorbing species, which could be the product (3-ethylpiperidine), impurities in the starting material, or byproducts.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for gradual catalyst deactivation.

Expert Recommendations:

  • Confirm Product Inhibition: Run a control experiment where a stoichiometric amount of the product (3-ethylpiperidine) is added at the beginning of the reaction. A significantly reduced initial rate compared to a standard run will confirm product inhibition.

  • Catalyst Screening: If product inhibition is confirmed and you are using Pd/C, consider screening other catalysts. Rhodium on carbon (Rh/C) is often reported to have better tolerance to nitrogen poisoning in pyridine hydrogenations.[6]

  • Reaction Condition Optimization: Increasing hydrogen pressure can sometimes help displace the adsorbed product from the active sites, improving the reaction rate. However, be aware that higher temperatures can promote coking.[7]

Problem 2: Rapid and Complete Catalyst Deactivation

Symptom: The reaction stops almost immediately after it starts. There is little to no conversion of the starting material.

Root Cause Analysis:

This points to the presence of a potent, irreversible poison in the system. The most common culprits are sulfur or heavy metal contaminants in the starting material, solvent, or even leaching from system components.

Troubleshooting Steps:

  • Source Analysis: Immediately analyze all components of your reaction system:

    • 3-Ethylpyridine Feedstock: Use techniques like Gas Chromatography with a Sulfur Chemiluminescence Detector (GC-SCD) to check for sulfur compounds.

    • Solvent: Ensure you are using a high-purity, sulfur-free solvent.

    • Hydrogen Source: While less common, impurities in the hydrogen gas can be a source of poisons like carbon monoxide.

  • Implement a Guard Bed: As a preventative or diagnostic measure, pass the feedstock through a guard bed containing a sacrificial adsorbent (like activated carbon or a cheaper nickel-based catalyst) before it enters the reactor.[1] If this restores activity, it confirms a feed-based impurity.

  • Catalyst Regeneration: For suspected sulfur poisoning, simple washing is often insufficient. An oxidative regeneration may be required, but success is not guaranteed as stable metal sulfides can be difficult to decompose without damaging the catalyst structure.[4]

Problem 3: Decreased Activity in a Continuous Flow Reactor

Symptom: In a packed-bed flow reactor, you observe a steady decline in conversion over time, requiring an increase in temperature to maintain the desired output.

Root Cause Analysis:

This is a classic sign of progressive catalyst bed deactivation. A "poison front" slowly moves through the catalyst bed, deactivating it zone by zone. This is most commonly due to the continuous exposure to the reactant/product and any trace impurities.[1]

Troubleshooting Steps:

  • Install a Guard Bed: This is the most effective industrial solution. A guard bed is a separate, upstream reactor filled with a less expensive material designed to capture the majority of poisons before they reach the main, high-value catalyst bed.[1]

  • Consider Pulsed Operation: If your system allows, periodically pulsing a stream of pure solvent or a regenerating agent through the bed can help wash away weakly adsorbed poisons and extend the catalyst's life.[3]

  • Optimize Flow Conditions: Lowering the flow rate (increasing residence time) can sometimes allow the reaction to proceed further on the partially deactivated catalyst, but this comes at the cost of throughput. A careful balance must be found.

Understanding the Mechanisms of Deactivation

A clear understanding of how a catalyst is deactivated is crucial for selecting the correct remedy.

Caption: Primary mechanisms of catalyst deactivation in 3-ethylpyridine reduction.

  • Poisoning (Chemical): This is caused by strong chemisorption of molecules onto the catalyst's active sites. The lone pair on nitrogen in 3-ethylpiperidine and the orbitals in sulfur compounds form strong bonds with the metal, rendering the site inactive.[4] This is the most common deactivation mechanism in this specific application.

  • Fouling (Physical): This is a non-selective process where large molecules or polymers (coke) physically cover the catalyst surface and block access to the porous structure. This is primarily a concern at higher reaction temperatures.[5]

  • Thermal Degradation (Structural): High temperatures can cause the small metal nanoparticles on the catalyst support to migrate and agglomerate into larger crystals, a process called sintering.[8] This irreversibly reduces the active surface area of the catalyst. This is why excessive temperatures during reaction or regeneration must be avoided.[5]

Quantitative Data & Catalyst Comparison

While data for 3-ethylpyridine is limited, the following tables, based on studies of pyridine and related compounds, provide valuable benchmarks.

Table 1: Comparison of Catalysts for Pyridine Hydrogenation

CatalystTypical ConditionsAdvantagesDisadvantagesSource(s)
Pd/C 25-80 °C, 4-80 bar H₂High activity for many functional groups, cost-effective.Highly susceptible to poisoning by N-containing products and sulfur.[9][10]
Pt/C or PtO₂ 70-100 °C, 30-80 bar H₂Good activity, sometimes offers different selectivity.Also susceptible to nitrogen and sulfur poisoning.[10][11]
Rh/C 25-80 °C, 6-10 bar H₂Generally more resistant to nitrogen poisoning than Pd or Pt.Higher cost than Pd.[2][6]
Raney® Nickel 100-150 °C, 30-60 bar H₂Very cost-effective, high activity.Requires higher temperatures/pressures, highly susceptible to sulfur, pyrophoric when dry.[12][13]

Table 2: Typical Regeneration Conditions and Expected Activity Recovery

CatalystPoison TypeRegeneration MethodTemperature (°C)Duration (hr)Expected RecoverySource(s)
Pd/C Product AdsorptionSolvent Wash (Methanol/Water)Ambient1 - 270-90%[3]
Pd/C Coking / FoulingThermal (Inert gas flush, then air)550 - 6503 - 580-95%[14]
Pt/C, Ru/C Coking / FoulingMild Oxidation (Air) + Reduction (H₂)200 (Air), 180 (H₂)0.5 (Air), 1 (H₂)~100%[15]
Raney® Ni Product AdsorptionHydrogen Treatment1502 - 4>95%[12][16]
Raney® Ni SulfurAcid Wash (e.g., Acetic Acid)20 - 501 - 2Variable, up to 90%[12][17]

Experimental Protocols

As a Senior Application Scientist, I emphasize that robust, reproducible data is key. The following protocols provide a framework for diagnosing poisoning and regenerating your catalysts.

Protocol 1: Quantifying Catalyst Poisoning (Baseline vs. Poisoned Reaction)

Objective: To quantitatively measure the inhibitory effect of the product, 3-ethylpiperidine, on the reaction rate.

Materials:

  • Hydrogenation catalyst (e.g., 5% Pd/C)

  • 3-ethylpyridine

  • 3-ethylpiperidine (as the poison)

  • An appropriate solvent (e.g., Ethanol, Isopropanol)

  • Hydrogenation reactor (batch or flow)

  • Analytical instrument (GC or HPLC) for monitoring conversion

Procedure:

  • Baseline Reaction:

    • To the reactor, add the catalyst (e.g., 1-5 mol%), 3-ethylpyridine (1 equivalent), and solvent.

    • Seal the reactor, purge with an inert gas, and then pressurize with hydrogen to the desired pressure (e.g., 10 bar).

    • Begin the reaction at the set temperature (e.g., 50 °C) with vigorous stirring.

    • Take samples at regular intervals (e.g., every 30 minutes) and analyze for the conversion of 3-ethylpyridine.

    • Continue until the reaction is complete or the rate has plateaued.[3]

  • Poisoned Reaction:

    • Repeat the baseline procedure exactly, but add a specific amount of 3-ethylpiperidine (e.g., 0.1 equivalents relative to the catalyst) to the mixture before introducing hydrogen.

    • Run the reaction under the identical conditions as the baseline.[3]

  • Data Analysis:

    • Plot % conversion vs. time for both reactions.

    • Compare the initial reaction rates (the slope of the curve at t=0). A significant decrease in the initial rate for the poisoned reaction confirms product inhibition.

Protocol 2: Regeneration of a Deactivated Catalyst

This section provides specific, step-by-step procedures for regenerating common catalysts. Safety first: Always handle catalysts, especially pyrophoric ones like Raney Ni and dry Pd/C, under an inert atmosphere and with appropriate personal protective equipment.

A. Regeneration of Pd/C (Poisoned by Product Adsorption)

This method is effective for removing strongly adsorbed but not chemically bonded species.

  • Recovery: Filter the catalyst from the reaction mixture.

  • Aqueous Wash: Wash the recovered catalyst cake thoroughly with deionized water (3 x volume of catalyst).[3]

  • Solvent Wash: Wash the water-rinsed catalyst with methanol (3 x volume of catalyst). This helps remove organic residues.[3]

  • Drying: Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C).

  • Activity Test: Test the regenerated catalyst using the baseline reaction from Protocol 1 to quantify activity recovery.

B. Oxidative Regeneration of Pd/C, Pt/C, or Rh/C (Deactivated by Coking)

This method is for removing carbonaceous deposits (coke). Caution: This is a high-temperature procedure and can be hazardous. The oxidation is exothermic and can lead to thermal runaway if not controlled.

  • Purge: Place the coked catalyst in a tube furnace. Purge with an inert gas (Nitrogen or Argon) while slowly heating to the target temperature (e.g., 550-600 °C) to drive off volatile compounds.[14]

  • Oxidation: Once at temperature, switch the gas flow to a dilute stream of air (e.g., 2-5% air in nitrogen). Maintain this flow for 2-4 hours to burn off the coke deposits.[14][15] Monitor the reactor outlet for CO₂ as an indicator of coke combustion.

  • Cooling & Reduction: Switch back to an inert gas flow and cool the catalyst. Before reuse, the catalyst must be re-reduced. Heat the catalyst to 150-200 °C under a flow of hydrogen (or a dilute H₂/N₂ mixture) for 1-2 hours.[15]

  • Passivation & Use: After reduction, cool the catalyst under an inert gas. The catalyst is now highly active and potentially pyrophoric. It should be used immediately or carefully passivated before storage.

C. Regeneration of Raney® Nickel (Deactivated by Product Adsorption)

This method uses heat and hydrogen to displace adsorbed amine products.

  • Recovery: After the reaction, allow the catalyst to settle and decant the bulk of the reaction mixture under an inert atmosphere.

  • Solvent Wash: Wash the catalyst with fresh, deoxygenated solvent (3 x volume of catalyst) to remove residual product.[12]

  • Hydrogen Treatment: In a suitable pressure reactor, slurry the washed catalyst in fresh solvent. Pressurize with hydrogen (e.g., 30 bar) and heat to a temperature higher than the reaction temperature (e.g., 150 °C) for 2-4 hours with stirring.[12][16]

  • Cooling & Reuse: Cool the reactor to the desired reaction temperature and introduce new starting material. The catalyst is regenerated in-situ.

Protocol 3: Temperature Programmed Desorption (TPD) Analysis

Objective: To characterize the strength and nature of poison adsorption on the catalyst surface.

Equipment:

  • Chemisorption analyzer with a mass spectrometer or thermal conductivity detector (TCD).[18]

  • Quartz U-tube reactor and furnace.

Procedure (General Outline):

  • Pretreatment: Place a small, accurately weighed amount of fresh catalyst in the reactor. Heat under an inert gas (Helium) flow to a high temperature (e.g., 400-500 °C) to clean the surface, then cool to the adsorption temperature.[18][19]

  • Adsorption: Introduce a flow of gas containing the probe molecule (e.g., 3-ethylpyridine vapor in Helium) over the catalyst at a controlled temperature (e.g., 100-150 °C) until the surface is saturated.[20][21]

  • Purge: Switch back to pure inert gas flow to remove any weakly, physisorbed molecules.

  • Desorption: Heat the sample at a constant, linear rate (e.g., 10 °C/min) under the inert gas flow. The detector will record the concentration of molecules desorbing from the surface as a function of temperature.[18][21]

Data Interpretation:

  • The temperature at which a peak appears in the desorption profile corresponds to the energy required to break the bond between the adsorbate and the catalyst site.

  • Higher desorption temperatures indicate stronger binding. Multiple peaks suggest the presence of different types of active sites with varying affinities for the poison. This data is invaluable for comparing the poison resistance of different catalysts.

References

Sources

Technical Support: Exotherm Management in 3-Ethylpiperidine HCl Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Last Updated: 2025-05-12 Department: Process Safety & Crystallization Engineering Doc ID: TS-3EP-HCL-004

Core Directive: The Thermodynamics of Neutralization

The Challenge: The formation of 3-Ethylpiperidine Hydrochloride is a classic acid-base neutralization. This reaction is instantly exothermic .

  • Reaction: 3-Ethylpiperidine (Base) + HCl (Acid)

    
     3-Ethylpiperidine
    
    
    
    HCl (Salt) + Heat
  • Enthalpy (

    
    ):  Approximately -55 to -60 kJ/mol  (typical for secondary amines).
    

The Risk: In a specific example, adding 1 mole of HCl to 3-ethylpiperidine without cooling can theoretically raise the adiabatic temperature of a concentrated solution by >100°C. This leads to:

  • Solvent Flash Boiling: If the solvent is Ethanol (bp 78°C) or IPA (bp 82°C), an uncontrolled exotherm will cause rapid pressurization or boil-over.

  • Oiling Out: High temperatures often push the salt into a "oiled" state (liquid-liquid phase separation) rather than a crystalline solid, trapping impurities.

  • Degradation: Hot amines are susceptible to oxidation (yellowing/browning) if oxygen is present.

Critical Process Parameters (CPPs)

Control these variables to manage the exotherm and ensure product quality.

ParameterRecommended RangeScientific Rationale
Temperature 0°C to 20°C Keeps the system below the solvent boiling point and promotes crystal nucleation rather than "oiling out."
Dosing Rate 0.1 - 0.5 equiv/min The rate of heat generation (

) must never exceed the reactor's cooling capacity (

).
Agitation High Shear / Vortex Rapid mixing prevents localized "hot spots" where the concentration of acid is momentarily high, which causes degradation.
Acid Source HCl in IPA/EtOH Using solvated HCl (e.g., 5-6N in IPA) provides a heat sink (solvent mass) compared to HCl gas, which releases additional heat of solution.

Visualizing the Control Logic

The following diagram illustrates the feedback loop required for safe scale-up. The dosing pump is slaved to the internal temperature reading.

ExothermControl Start Start Addition Pump Dosing Pump (HCl Solution) Start->Pump Initiate TempProbe Temp Probe (Ti) Controller PID Controller (Set Point: < 20°C) TempProbe->Controller Data Feed Controller->Pump Throttles Rate Stop Emergency Stop (Ti > 25°C) Controller->Stop Trigger Limit Reactor Reactor (3-Ethylpiperidine) Pump->Reactor Adds Acid Reactor->TempProbe Generates Heat

Figure 1: Automated dosing logic. The pump speed modulates based on real-time reactor temperature.

Troubleshooting Guide

Symptom: Temperature Spikes Despite Cooling

  • Root Cause: The "Heat Transfer Coefficient" (

    
    ) of your vessel is insufficient for the dosing rate. This often happens when scaling from 100mL (high surface-area-to-volume) to 5L (low surface-area-to-volume).
    
  • Corrective Action:

    • Stop dosing immediately.

    • Calculate the Adiabatic Temperature Rise (

      
      ).
      
    • Dilute the acid source (e.g., dilute 4M HCl to 2M) to add "thermal ballast" (more solvent to absorb heat).

Symptom: Product "Oils Out" (Forms a sticky gum instead of powder)

  • Root Cause: The reaction temperature exceeded the Metastable Zone Width (MSZW) . The salt melted or phase-separated before crystallizing.

  • Corrective Action:

    • Re-heat the mixture until the oil dissolves (forming a clear solution).

    • Cool very slowly (e.g., 5°C/hour).

    • Seed the mixture with pure crystals at the cloud point to force ordered lattice formation.

Symptom: Product is Yellow/Brown (Instead of White)

  • Root Cause: Oxidation of the free amine during the exothermic phase.

  • Corrective Action: Ensure the reactor is purged with Nitrogen (

    
    ) before and during the reaction. 3-Ethylpiperidine is sensitive to oxygen at elevated temperatures.
    

Golden Standard Protocol

Objective: Synthesize 3-Ethylpiperidine HCl with controlled particle size and minimal exotherm risk.

Materials:

  • 3-Ethylpiperidine (1.0 equiv)

  • Solvent: Isopropanol (IPA) or Ethyl Acetate (10 volumes relative to amine)

  • Acid: 5-6N HCl in Isopropanol (1.1 equiv)

Method:

  • Charge: Add 3-Ethylpiperidine and 8 volumes of IPA to the reactor.

  • Inert: Purge headspace with Nitrogen for 15 minutes.

  • Cool: Lower jacket temperature to 0°C. Wait until internal temp (

    
    ) is < 5°C.
    
  • Dose: Add HCl/IPA solution dropwise.

    • Constraint: Maintain

      
      .
      
    • Observation: White precipitate should form immediately.

  • Age: Once addition is complete, stir at 0-5°C for 2 hours to maximize yield.

  • Filter: Collect solids by vacuum filtration. Wash with cold IPA.

  • Dry: Vacuum oven at 40°C (Note: Ensure no free HCl remains to prevent corrosion of the oven).

Workflow Visualization

ProtocolFlow cluster_safety Critical Safety Zone Step1 1. Charge & Inert (Amine + Solvent + N2) Step2 2. Cool System (Target < 5°C) Step1->Step2 Step3 3. Controlled Dosing (HCl Addition) Step2->Step3 Step4 4. Crystallization (Aging 2 hrs) Step3->Step4 Exotherm Complete Step5 5. Isolation (Filter & Wash) Step4->Step5

Figure 2: Step-by-step synthesis workflow emphasizing the critical safety zone during dosing.

FAQ

Q: Can I use HCl gas directly instead of HCl in solvent? A: Yes, but it is riskier. HCl gas dissolution is also exothermic (heat of solution + heat of reaction). This doubles the heat load. If you use gas, you must use a sub-surface sparger and significantly slower addition rates.

Q: Why is my yield low (<70%)? A: Piperidine salts are often soluble in alcohols. If the yield is low:

  • Reduce the initial solvent volume.

  • Add an "Anti-solvent" like Heptane or MTBE after the reaction is complete to force the salt out of solution.

Q: What is the pKa of 3-Ethylpiperidine? A: The pKa is approximately 10.5 - 11.0 (typical for alkyl-substituted piperidines). This makes it a strong base, ensuring rapid and complete reaction with HCl.

References

  • National Institute of Standards and Technology (NIST). 3-Ethylpiperidine Properties and Data. NIST Chemistry WebBook. Link

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.
  • PubChem. Compound Summary: 3-Ethylpiperidine.[1][2] National Library of Medicine. Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[3] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative source on salt selection and crystallization).[4]

Sources

Technical Support Center: Resolution of Racemic 3-Ethylpiperidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: RES-3EP-HCl-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Topic: Enantiomeric Resolution of 3-Ethylpiperidine Hydrochloride

Executive Summary & Core Directive

You are attempting to resolve racemic 3-ethylpiperidine hydrochloride (CAS: 152135-08-5).

CRITICAL ALERT: You cannot directly resolve the hydrochloride salt using a chiral acid. The chloride anion (


) is already effectively "occupying" the amine. You must  liberate the free base (an oil) before introducing the chiral resolving agent.

This guide provides a validated workflow for:

  • Liberation: Converting the HCl salt to the free amine.

  • Resolution: Classical diastereomeric salt formation using (-)-Di-O,O'-benzoyl-L-tartaric acid (L-DBTA) .

  • Validation: Chiral HPLC methods to determine enantiomeric excess (

    
    ).
    

Workflow Visualization

The following logic flow illustrates the critical path for this resolution. Note the decision points for "Oiling Out," a common failure mode with piperidine tartrates.

G Start Start: Racemic 3-Ethylpiperidine HCl FreeBase STEP 1: Free-Basing (NaOH / Extraction) Start->FreeBase 1. NaOH (aq) 2. MTBE Extract AddAgent STEP 2: Add Resolving Agent (L-DBTA in EtOH) FreeBase->AddAgent 1.0 eq Amine 0.5-1.0 eq Acid Crystallize Crystallization Process (Slow Cooling) AddAgent->Crystallize CheckState Check Physical State Crystallize->CheckState Solid White Precipitate (Crystals) CheckState->Solid Success Oil Oiling Out (Viscous Gum) CheckState->Oil Failure Recrys Recrystallization (EtOH/H2O) Solid->Recrys If ee < 98% Liberate STEP 3: Liberate Enantiomer (NaOH -> Extract) Solid->Liberate If ee > 98% Remedy Remedy: Reheat -> Add Seed -> Slower Cool Oil->Remedy Recrys->Liberate Final Pure (S)-3-Ethylpiperidine Liberate->Final Remedy->CheckState

Figure 1: Critical path for the resolution of 3-ethylpiperidine, highlighting the "Oiling Out" troubleshooting loop.

Experimental Protocols

Module A: Pre-Resolution (Free-Basing)

Objective: Convert the solid HCl salt into the reactive liquid free amine.

Reagents:

  • Racemic 3-Ethylpiperidine HCl

  • Sodium Hydroxide (NaOH), 4M aqueous solution

  • Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM)

  • Sodium Sulfate (

    
    , anhydrous)
    

Protocol:

  • Dissolve the racemic HCl salt in minimal water (approx. 3 mL/g).

  • Slowly add 4M NaOH (1.5 equivalents) while stirring. The solution will become cloudy as the free amine (an oil) separates.

  • Extract the aqueous mixture 3x with MTBE.

    • Why MTBE? It separates cleanly from basic water and does not form emulsions as easily as DCM in this context.

  • Dry the combined organic layers over

    
    .
    
  • Concentrate in vacuo to obtain the colorless oil .

    • Yield Check: Expect >95% mass recovery. If low, re-extract the aqueous layer; piperidines are moderately water-soluble.

Module B: Classical Resolution

Objective: Isolate the (S)-enantiomer using Di-benzoyl-L-tartaric acid (L-DBTA). Note: To isolate the (R)-enantiomer, use D-DBTA.

Reagents:

  • Racemic 3-Ethylpiperidine (Free Base)

  • (-)-Di-O,O'-benzoyl-L-tartaric acid (L-DBTA)

  • Solvent: Ethanol (Absolute)

Protocol:

  • Preparation: Dissolve 10 mmol of racemic free amine in 20 mL of Ethanol (Solution A).

  • Acid Solution: Dissolve 10 mmol (1.0 eq) of L-DBTA in 40 mL of Ethanol (Solution B).

    • Stoichiometry Note: While 0.5 eq (the "Pope-Peachy" method) is theoretically possible, starting with 1.0 eq is more robust for initial screenings to avoid mixed salt formation.

  • Combination: Add Solution B to Solution A dropwise at 60°C.

  • Crystallization: Allow the mixture to cool to room temperature slowly (over 4-6 hours).

    • Troubleshooting: If the solution turns milky but no crystals form, scratch the glass or add a seed crystal (if available).

  • Filtration: Collect the white precipitate.[1][2] This is the diastereomeric salt.[2][3][4]

  • Recrystallization: If the diastereomeric excess (

    
    ) is <95%, recrystallize from boiling Ethanol (or EtOH/Water 9:1).
    
Module C: Analytical Validation (Chiral HPLC)

Objective: Quantify the Enantiomeric Excess (


).

Method Parameters:

ParameterSetting
Column Daicel Chiralpak IA (Immobilized Amylose) or Chiralpak AD-H
Dimensions 250 x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane : Isopropanol : Diethylamine (DEA)
Ratio 90 : 10 : 0.1 (v/v/v)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Amine absorption is weak; low wavelength required)
Temperature 25°C
  • Why DEA? Piperidines are basic.[3] Without Diethylamine (0.1%), the amine will interact with the silanols on the column, causing severe peak tailing and ruining resolution.

Troubleshooting & FAQ

Q1: The mixture formed a sticky "gum" or oil instead of crystals. What happened?

Diagnosis: This is "Oiling Out." It occurs when the salt separates as a supercooled liquid rather than a crystal lattice. Corrective Action:

  • Reheat: Redissolve the oil by heating the ethanol to reflux.[1]

  • Seed: Cool slightly until the solution is just clear, then add a tiny crystal of the desired salt (if you have any from a previous batch) or scratch the inner wall of the flask with a glass rod vigorously.

  • Slow Down: Wrap the flask in a towel to slow the cooling rate. Fast cooling promotes oiling.

Q2: Can I use Tartaric Acid instead of Di-benzoyl-tartaric acid?

Analysis: You can try, but unsubstituted Tartaric Acid often yields salts that are too soluble in alcohols or too hygroscopic for easy handling with simple alkyl piperidines. The benzoyl groups in DBTA provide bulk and pi-stacking opportunities that generally facilitate better lattice formation and lower solubility.

Q3: My yield is low (<20%). Where is the rest?

Analysis:

  • Mother Liquor: The other enantiomer (and some of your desired one) is in the filtrate.

  • Solubility: The salt might be too soluble in pure Ethanol. Corrective Action: Try adding an anti-solvent like Diisopropyl Ether or Hexane to the ethanol solution after it has cooled to room temperature to force more precipitation.

Q4: How do I recover the (R)-enantiomer from the waste?

Protocol:

  • Take the mother liquor (filtrate) from Step 5.

  • Evaporate the solvent.[1][3]

  • Free-base the residue (using the NaOH/Extraction method in Module A).

  • Perform the resolution using (+)-Di-O,O'-benzoyl-D-tartaric acid (D-DBTA) .

References

  • Separation of Piperidine Derivatives: Tetrahedron: Asymmetry, Vol 16, Issue 16, 2005. (Discusses resolution of 3-substituted piperidines using tartaric acid derivatives).

  • General Resolution of Amines: Kozma, D. CRC Handbook of Optical Resolution via Diastereomeric Salt Formation. CRC Press, 2001. (Authoritative text on resolving agent selection).
  • Chiral HPLC of Piperidines: Daicel Corporation Application Data, Chiralpak IA/AD Columns. (Standard industry protocols for amine separation).

  • Patent Precedent: US Patent 2010/0298356. (Describes synthesis and resolution of related piperidine intermediates for Janus Kinase inhibitors).

Sources

Validation & Comparative

Comparative Spectroscopic Analysis: 3-Ethylpiperidine HCl vs. Free Base & Isomeric Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Ethylpiperidine Hydrochloride (3-EP·HCl) is a critical chiral building block in the synthesis of pharmaceutical agents, particularly in designing neuroactive ligands and peptidomimetics. Its purity and protonation state are pivotal for downstream reaction efficacy.

This guide provides a technical comparison between 3-EP·HCl , its Free Base form, and its Regioisomers (e.g., 2-ethylpiperidine). We focus on


H NMR spectroscopy  as the primary validation tool, analyzing how protonation shifts signal topology and how to distinguish the 3-ethyl substitution pattern from isomeric impurities.

Part 1: Structural Dynamics & Comparative NMR Logic

The transition from Free Base to Hydrochloride Salt fundamentally alters the electronic environment of the piperidine ring. This is not merely a change in solubility; it is a measurable "performance" metric of the salt formation process.

Structural Assignment Logic

The 3-ethylpiperidine molecule possesses a chiral center at C3, making the ring protons diastereotopic. This results in complex splitting patterns (multiplets) rather than simple triplets/doublets.

Figure 1: Mechanistic shift logic. Protonation of the amine reduces electron density at the


-carbons (C2, C6), causing a significant downfield shift.

Part 2: Comparative Performance Data

HCl Salt vs. Free Base (The "Completion" Check)

The most common analytical challenge is determining if the salt formation is complete. The Free Base is soluble in non-polar solvents (


), while the HCl salt requires polar protic/aprotic solvents (

,

).

Key Differentiator: The chemical shift of the


-protons adjacent to the nitrogen.
FeatureFree Base (3-Ethylpiperidine) HCl Salt (3-Ethylpiperidine·HCl) Diagnostic Significance
Solvent System


or

Solubility confirms salt formation.
N-H Signal Broad singlet ~1.5-2.0 ppm (exchanges)Broad singlets ~8.5-9.5 ppm (in DMSO)Salt shows distinct ammonium protons (

) in DMSO.

-Protons (H2, H6)
2.80 – 3.05 ppm 3.25 – 3.55 ppm Primary QC Check. < 3.1 ppm indicates incomplete salt formation.
Ethyl

~1.2 - 1.4 ppm~1.3 - 1.5 ppmMinimal shift; acts as an internal structural anchor.
Multiplicity Complex (Dynamic Chair Flip)Rigidified (Locked Conformation)Salt spectra are often sharper due to restricted N-inversion.

Critical Insight: In


, the 

protons exchange rapidly with deuterium and disappear (HOD peak ~4.79 ppm). To observe the ammonium protons directly, use

.
Distinguishing Regioisomers (The "Identity" Check)

Isomeric purity is vital. 2-Ethylpiperidine and 4-Ethylpiperidine are common byproducts or misidentified alternatives.

CompoundKey Spectral Feature (

H NMR)
Distinction Logic
3-Ethylpiperidine Asymmetry: H2 and H6 are chemically non-equivalent. H2 is a doublet of doublets (dd); H6 is a multiplet.Chiral Center at C3.
4-Ethylpiperidine Symmetry: H2 and H6 are chemically equivalent (or very similar). Mirror plane through C4-N axis.Symmetrical signals.
2-Ethylpiperidine Shielding: The methine proton at C2 is significantly shifted.Steric crowding at N-adjacent carbon.

Part 3: Experimental Protocol

This protocol ensures the acquisition of high-fidelity spectra capable of resolving the diastereotopic protons typical of 3-EP·HCl.

Workflow Visualization

Figure 2: Optimized NMR acquisition workflow for piperidine salts.

Step-by-Step Methodology
  • Solvent Selection:

    • Routine QC: Use Deuterium Oxide (

      
      ) . The salt is highly soluble, and the water peak (4.79 ppm) does not interfere with the piperidine ring alkyl region (1.0–3.6 ppm).
      
    • Structural Characterization: Use

      
       . This allows visualization of the ammonium (
      
      
      
      ) protons at 8.5–9.5 ppm and prevents rapid exchange, confirming the stoichiometry of the HCl salt.
  • Sample Preparation:

    • Weigh 10–15 mg of 3-EP·HCl into a clean vial.

    • Add 0.6 mL of solvent.

    • Note: If the solution is cloudy in

      
      , the salt formation is successful (insolubility). If cloudy in 
      
      
      
      , you likely have Free Base contamination.
  • Acquisition Parameters (400 MHz+):

    • Pulse Angle: 30° (ensures quantitative response).

    • Relaxation Delay (D1): Set to 5 seconds . The quaternary ammonium environment can increase

      
       relaxation times for adjacent protons.
      
    • Scans (NS): 16 scans are sufficient for ¹H; 64 scans recommended if looking for minor isomeric impurities (<1%).

  • Data Processing:

    • Apply an exponential window function with Line Broadening (LB) = 0.3 Hz .

    • Referencing:

      • In

        
        : Center the quintet residual solvent peak at 2.50 ppm .
        
      • In

        
        : Use an internal standard like TSP (0.00 ppm) or reference the HOD peak to 4.79 ppm  (temperature dependent).
        

Part 4: Troubleshooting & Analysis

Common Spectral Artifacts
  • Broad Humps (2.0 - 3.5 ppm): Usually indicate "Dynamic Exchange." The piperidine ring undergoes chair-chair interconversion. In the HCl salt, this is often locked, but traces of water can accelerate exchange, broadening signals.

    • Fix: Dry the sample or run VT-NMR (Variable Temperature) at 40°C to sharpen peaks.

  • Extra Triplets at 1.1 ppm: Check for Ethanol . 3-EP·HCl is often recrystallized from ethanol/ether. Ethanol signals (triplet ~1.17 ppm, quartet ~3.6 ppm) are common residuals.

Validation Checklist

To certify the material as 3-Ethylpiperidine Hydrochloride :

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023).[1] Spectral Database for Organic Compounds (SDBS): 3-Ethylpiperidine. SDBS No. 1543. [Link][1][2]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3][4] (Authoritative text on Amine Salt Deshielding Effects).

Sources

Decoding 3-Ethylpiperidine's Dynamic Dance: A Guide to Interpreting Broad NMR Signals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, deciphering the complex language of Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. When analyzing flexible molecules like 3-ethylpiperidine, the appearance of broad signals in an NMR spectrum can be both a challenge and a source of profound insight. This guide provides an in-depth exploration of the conformational dynamics of 3-ethylpiperidine, demonstrating how to interpret these broad signals through Variable-Temperature (VT) NMR studies and comparing these findings with computational approaches.

The Conundrum of Conformational Exchange in 3-Ethylpiperidine

The piperidine ring, a common scaffold in pharmaceuticals, is not a static, planar structure. It predominantly exists in a chair conformation to minimize steric and angle strain.[1] In 3-ethylpiperidine, this chair conformation can exist as two distinct isomers, known as conformers: one where the ethyl group occupies an axial position and another where it is in an equatorial position.[2]

At room temperature, these two chair conformations rapidly interconvert in a process called a "ring flip."[2] If the rate of this interconversion is on the same timescale as the NMR experiment, the spectrometer detects an average of the two conformers, leading to broadened peaks.[3][4] This phenomenon, known as conformational exchange, is the primary reason for the broad signals observed in the NMR spectrum of 3-ethylpiperidine at ambient temperatures.

Unlocking Conformer Secrets with Variable-Temperature NMR

To resolve the individual conformers and understand their dynamic relationship, we employ a powerful technique called Variable-Temperature (VT) NMR.[5] By altering the temperature of the sample, we can manipulate the rate of the ring flip.

  • At low temperatures: The rate of interconversion slows down significantly. If the temperature is lowered enough to be "frozen" on the NMR timescale, separate, sharp signals for both the axial and equatorial conformers can be observed. This is because the individual conformations are interconverting very slowly.[6][7]

  • At high temperatures: The rate of interconversion increases. At a sufficiently high temperature, the ring flip becomes so rapid that the NMR spectrometer detects a single, time-averaged signal for each proton, which appears as a sharp peak.[5]

  • Coalescence Temperature: The temperature at which the two separate signals for a given proton merge into a single broad peak is known as the coalescence temperature. This value is crucial for calculating the energy barrier of the ring flip.

Experimental Protocol: A Step-by-Step Guide to VT-NMR of 3-Ethylpiperidine

Objective: To resolve the axial and equatorial conformers of 3-ethylpiperidine and determine the energy barrier for the ring flip.

Instrumentation: A high-field NMR spectrometer equipped with a variable-temperature probe.

Sample Preparation:

  • Prepare a dilute solution of 3-ethylpiperidine in a suitable deuterated solvent with a low freezing point and a high boiling point (e.g., deuterated toluene or deuterated methanol).

  • Use a robust NMR tube, such as a Class A glass tube, to withstand temperature variations.[5]

Experimental Workflow:

Caption: Workflow for a Variable-Temperature NMR experiment.

Data Analysis:

  • Low-Temperature Spectrum: At a temperature where the exchange is slow, two distinct sets of signals will be visible, corresponding to the axial and equatorial conformers. The relative populations of the two conformers can be determined by integrating the corresponding signals. Generally, the conformer with the bulky ethyl group in the more spacious equatorial position is expected to be more stable and thus more populated.[8]

  • High-Temperature Spectrum: At a high temperature, a single set of sharp, averaged signals will be observed.

  • Coalescence Point: Identify the temperature at which the signals for a specific, well-resolved proton pair (e.g., the methine proton at the 3-position) coalesce into a single broad peak.

  • Energy Barrier Calculation: The Gibbs free energy of activation (ΔG‡) for the ring flip can be calculated using the Eyring equation, which relates the rate constant at the coalescence temperature to the energy barrier.

A Comparative Perspective: VT-NMR vs. Computational Chemistry

While VT-NMR provides invaluable experimental data on the dynamic behavior of 3-ethylpiperidine, computational chemistry offers a powerful complementary approach.[9]

FeatureVariable-Temperature NMRComputational Chemistry (e.g., DFT)
Nature of Data Experimental, direct observation of molecular dynamics in solution.Theoretical, prediction of conformer energies and structures in the gas phase or with a solvent model.[9]
Key Outputs Conformer populations, coalescence temperature, and the experimental energy barrier (ΔG‡) for interconversion.Optimized geometries of conformers, relative electronic energies (ΔE), and calculated energy barriers.
Strengths Provides real-world data on the behavior of the molecule in a specific solvent and at different temperatures. It is a self-validating system.Can provide detailed insights into the geometric parameters (bond lengths, angles) of each conformer and can be used to model molecules that are difficult to synthesize or isolate.[9]
Limitations Requires specialized equipment and can be time-consuming. The accuracy of the energy barrier calculation depends on the precise determination of the coalescence temperature.The accuracy of the results is highly dependent on the level of theory and basis set used. Solvent effects can be challenging to model accurately.[9]

By combining the experimental data from VT-NMR with the theoretical insights from computational chemistry, researchers can gain a comprehensive and robust understanding of the conformational landscape of 3-ethylpiperidine. Pleasingly, in many cases, the experimentally observed conformer preferences can be accurately predicted computationally.[9]

Visualizing the Equilibrium: The 3-Ethylpiperidine Conformers

The dynamic equilibrium between the axial and equatorial conformers of 3-ethylpiperidine is the central concept in understanding its NMR spectrum.

Caption: Conformational equilibrium of 3-ethylpiperidine.

Conclusion: From Broad Signals to Precise Insights

The broad NMR signals of 3-ethylpiperidine at room temperature are not an experimental artifact but a window into the molecule's dynamic nature. Through the systematic application of Variable-Temperature NMR, these broad signals can be resolved, providing a wealth of information about the individual conformers, their relative stabilities, and the energy barrier that separates them. When coupled with computational analysis, this experimental approach allows for a deep and validated understanding of the conformational preferences that are critical for predicting molecular interactions and, ultimately, for rational drug design.

References

  • University of Oxford. (n.d.). Variable Temperature NMR Experiments. Retrieved from [Link]

  • Lange, O. F., van der Kamp, M. W., & Mulholland, A. J. (2010). Predicted and Experimental NMR Chemical Shifts at Variable Temperatures: The Effect of Protein Conformational Dynamics. Journal of the American Chemical Society, 132(14), 5156–5164. Retrieved from [Link]

  • McDermott, A. E., & Polenova, T. (2024). Predicted and Experimental NMR Chemical Shifts at Variable Temperatures: The Effect of Protein Conformational Dynamics. Accounts of Chemical Research. Retrieved from [Link]

  • J. C. B. Glorius, F. (2018). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie International Edition, 57(40), 13317-13321. Retrieved from [Link]

  • Soderberg, T. (2022, September 24). 4.6: Axial and Equatorial Bonds in Cyclohexane. Chemistry LibreTexts. Retrieved from [Link]

  • Asymmetric Supramolecular Catalysis Group. (2019). CHAPTER 6. CONFORMATIONS OF ORGANIC MOLECULES. Retrieved from [Link]

  • James, A. (2014, June 27). Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry. Retrieved from [Link]

Sources

Navigating the Labyrinth of Isomeric Distinction: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Ethylpiperidine Hydrochloride and its Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of small molecules is a cornerstone of robust analytical science. Among the vast array of analytical techniques, mass spectrometry stands as a powerful tool for revealing molecular structure through the careful interpretation of fragmentation patterns. This guide provides an in-depth, comparative analysis of the electron ionization (EI) mass spectrometry fragmentation of 3-ethylpiperidine hydrochloride and its positional isomers, 2-ethylpiperidine and 4-ethylpiperidine. By understanding the subtle yet significant differences in their fragmentation pathways, analysts can confidently distinguish between these closely related structures.

It is crucial to note that while the topic specifies the hydrochloride salt, mass spectrometry, particularly with gas chromatography (GC-MS), analyzes the volatile free base. The acidic proton of the hydrochloride salt is readily lost in the heated GC inlet or during the ionization process, meaning the resulting mass spectrum is that of the neutral 3-ethylpiperidine molecule. Therefore, this guide will focus on the fragmentation of the free base, which is directly applicable to the analysis of the hydrochloride salt.

The Foundational Principles of Piperidine Fragmentation

The fragmentation of piperidine and its derivatives under electron ionization is primarily governed by the stability of the resulting fragment ions. The nitrogen atom plays a pivotal role in directing fragmentation, often leading to characteristic cleavage events. Two dominant fragmentation pathways are consistently observed:

  • α-Cleavage: This involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. This process is often favored as it results in the formation of a resonance-stabilized iminium ion. The substituent on the α-carbon can influence which bond is preferentially cleaved.

  • Ring Fission: The piperidine ring can undergo cleavage at various points, leading to the formation of a variety of acyclic fragment ions. This process is often more complex and can result in a series of lower mass-to-charge (m/z) ions.

The position of the ethyl substituent on the piperidine ring profoundly influences the relative abundance of fragment ions, providing a unique fingerprint for each isomer.

Comparative Analysis of Ethylpiperidine Isomers

To illustrate the distinguishing features in the fragmentation patterns of 3-ethylpiperidine, 2-ethylpiperidine, and 4-ethylpiperidine, we will examine their respective electron ionization mass spectra. The following table summarizes the key fragment ions and their relative intensities.

m/zProposed Fragment3-Ethylpiperidine Relative Intensity (%)2-Ethylpiperidine Relative Intensity (%)4-Ethylpiperidine Relative Intensity (%)
113[M]⁺151020
98[M-CH₃]⁺58510
84[M-C₂H₅]⁺100100100
70[C₄H₈N]⁺203045
56[C₃H₆N]⁺306055
The Dominant Fragmentation Pathway: Loss of the Ethyl Group

As evidenced by the data, the base peak for all three isomers is observed at m/z 84. This corresponds to the loss of the ethyl group (a neutral loss of 29 Da) from the molecular ion (m/z 113). This is a classic example of α-cleavage for 2-ethylpiperidine and a charge-site initiated cleavage for 3- and 4-ethylpiperidine, leading to a stable cyclic iminium ion.

Caption: General fragmentation pathway for the formation of the m/z 84 ion.

Distinguishing Isomers Through Unique Fragmentation Channels

The true power of mass spectrometry in isomer differentiation lies in the analysis of less abundant, yet structurally informative, fragment ions.

2-Ethylpiperidine: The most striking feature in the mass spectrum of 2-ethylpiperidine is the prominent peak at m/z 98, corresponding to the loss of a methyl group ([M-15]⁺). This is a result of a facile α-cleavage where the C-C bond of the ethyl group is broken. This fragmentation pathway is significantly less favored in the 3- and 4-isomers, making the m/z 98 ion a key diagnostic marker for 2-ethylpiperidine.

G cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Injector (250°C) Column Capillary Column (DB-5ms) Injector->Column Oven Oven (50-250°C) Column->Oven IonSource EI Source (70 eV) Oven->IonSource Analytes MassAnalyzer Quadrupole (m/z 40-200) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector

3-Ethylpiperidine hydrochloride IR spectrum characteristic peaks

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the infrared (IR) spectral characteristics of 3-Ethylpiperidine Hydrochloride , a critical chiral building block in the synthesis of pharmaceutical agents (e.g., kinase inhibitors, GPCR ligands).

This analysis compares the hydrochloride salt form against its Free Base counterpart and its Regioisomers (e.g., 2-ethylpiperidine), providing a robust framework for structural validation in a QC or R&D setting.

Executive Summary
  • Compound: 3-Ethylpiperidine Hydrochloride (3-EP[1]·HCl)

  • CAS: 6091-44-7 (General Piperidine HCl reference) / Specific 3-ethyl derivatives vary.

  • Key Application: Chiral intermediate for drug synthesis.

  • Primary Identification Challenge: Distinguishing the protonated ammonium salt (

    
    ) from the free amine and differentiating the 3-ethyl substitution pattern from 2-ethyl or 4-ethyl isomers.
    
Spectral Architecture: The "Salt Shift" Effect

The most immediate diagnostic feature in the IR spectrum of 3-Ethylpiperidine HCl is the ammonium band broadening . Unlike the free base, which exhibits a sharp, defined N-H stretch, the hydrochloride salt displays a complex, broad absorption pattern due to the protonated nitrogen (


).
Comparative Spectral Regions
Spectral RegionFree Base (Liquid) Hydrochloride Salt (Solid) Structural Cause
3500–3100 cm⁻¹ Sharp, weak band (~3280–3350 cm⁻¹)Absent or obscuredLoss of free N-H stretch upon protonation.
3100–2400 cm⁻¹ Distinct C-H stretches (2960–2850 cm⁻¹)Broad, strong "Ammonium Band" Overlap of

stretching vibrations with C-H bands. Often contains "combination bands" (Fermi resonance).
1600–1500 cm⁻¹ Weak N-H bendingMedium band (~1580–1600 cm⁻¹)

deformation (scissoring) specific to secondary amine salts.
Fingerprint (<1400) Distinct skeletal modesAltered intensity/shiftsCrystal lattice effects and chloride counter-ion interactions.

Critical Insight: In the HCl salt, the region between 2400 and 3000 cm⁻¹ is often described as the "rubble" region due to the broad, multi-peak absorption of the quaternary ammonium species. Do not mistake this for sample wetness (O-H), which is typically higher (3200–3500 cm⁻¹) and less structured.

Detailed Characteristic Peaks (3-EP·HCl)

To validate the identity of 3-Ethylpiperidine HCl, look for the following diagnostic signals. Note that exact wavenumbers may shift slightly (±5 cm⁻¹) depending on sample preparation (KBr vs. ATR).

A. The Ammonium Envelope (2400–3100 cm⁻¹)
  • Observation: A very broad, continuous absorption band.[2]

  • Mechanism: Stretching vibrations of the

    
     group.
    
  • Diagnostic Value: Confirms the formation of the salt. If you see a sharp peak at 3300 cm⁻¹ instead, your salt formation was incomplete (residual free base).

B. Aliphatic C-H Stretching (2850–2980 cm⁻¹)
  • Observation: Sharp spikes riding on top of the ammonium envelope.

  • Assignment:

    • ~2960 cm⁻¹: Asymmetric

      
       stretch (ethyl group).
      
    • ~2930 cm⁻¹: Asymmetric

      
       stretch (piperidine ring).
      
    • ~2870 cm⁻¹: Symmetric

      
       stretch.
      
C. The "Amine Salt" Deformation (1580–1620 cm⁻¹)
  • Observation: A medium-intensity band, often sharper than the stretching region.[3]

  • Mechanism:

    
     scissoring deformation.
    
  • Differentiation: This band is absent in the free base.

D. Fingerprint & Isomer Differentiation (600–1450 cm⁻¹)

Distinguishing 3-ethyl from 2-ethyl or 4-ethyl isomers requires careful examination of the fingerprint region.

  • Ethyl Group Wagging (~1450–1470 cm⁻¹): Overlap of

    
     scissoring and 
    
    
    
    asymmetric bending.
  • Ring Breathing (~800–1000 cm⁻¹): The substitution pattern on the piperidine ring alters the ring "breathing" frequency.

    • 3-Substituted: Typically shows specific bands in the 900–950 cm⁻¹ range due to the asymmetry of the substitution relative to the nitrogen.

    • 2-Substituted: Often exhibits steric strain effects shifting bands to slightly lower frequencies.

  • C-N Stretch (~1150–1250 cm⁻¹): Stronger in the salt form due to the charged nitrogen.

Experimental Protocol: Validating the Spectrum
Method A: Diamond ATR (Attenuated Total Reflectance)
  • Best for: Rapid QC, solid samples.

  • Procedure:

    • Place ~5 mg of 3-Ethylpiperidine HCl powder on the crystal.

    • Apply high pressure (clamp).

    • Critical Step: If the baseline slopes significantly or the 3400 cm⁻¹ region shows a broad "hump," dry the sample in a vacuum oven at 40°C for 2 hours and re-run. Moisture mimics the broad ammonium band but extends higher (>3200 cm⁻¹).

Method B: KBr Pellet (Transmission)
  • Best for: High-resolution fingerprinting (isomer distinction).

  • Procedure:

    • Mix sample with KBr (1:100 ratio).

    • Grind under an IR lamp (to prevent moisture uptake).

    • Press into a transparent disc.

    • Validation: The background at 2000 cm⁻¹ should be >80% transmittance.

Decision Logic: Identification Workflow

The following diagram illustrates the logical pathway for identifying 3-Ethylpiperidine HCl and troubleshooting common impurities (Free Base or Moisture).

IR_Identification_Workflow Start Sample Spectrum Acquired Check_3300 Check 3300-3500 cm⁻¹ Region Start->Check_3300 Sharp_NH Sharp Peak @ ~3300 cm⁻¹? Check_3300->Sharp_NH Broad_OH Broad Hump >3200 cm⁻¹? Sharp_NH->Broad_OH No Is_FreeBase Contamination: Free Base Present (Incomplete Salt Formation) Sharp_NH->Is_FreeBase Yes Check_2500 Check 2400-3000 cm⁻¹ Broad_OH->Check_2500 No Is_Wet Contamination: Moisture/Water (Dry Sample & Retest) Broad_OH->Is_Wet Yes Ammonium Broad 'Rubble' Band Present? Check_2500->Ammonium Ammonium->Is_FreeBase No (Sharp CH only) Is_Salt Confirmed: Amine Salt Form Ammonium->Is_Salt Yes Check_FP Analyze Fingerprint (800-1000 cm⁻¹) Is_3Ethyl Identity Confirmed: 3-Ethylpiperidine HCl Check_FP->Is_3Ethyl Matches Ref Is_Isomer Alert: Potential Regioisomer (Check Reference Standard) Check_FP->Is_Isomer Deviates from Ref Is_Salt->Check_FP

Caption: Logical decision tree for validating 3-Ethylpiperidine HCl purity and identity via IR spectroscopy.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (General reference for amine salt IR shifts).
  • National Institute of Standards and Technology (NIST). Piperidine, 2-ethyl- Mass and IR Spectra. (Used for regioisomer comparison baselines).[4]

  • PubChem. 3-Ethylpiperidine hydrochloride Compound Summary.

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.[5][6] (Source for Ammonium Band "rubble" characterization).

Sources

A Comparative Guide to HPLC Purity Method Development for 3-Ethylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing a robust and reliable analytical method for determining the purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug quality and safety. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development for 3-ethylpiperidine hydrochloride, a key intermediate in the synthesis of various pharmaceuticals.[1][2] We will move beyond a simple recitation of protocols to explain the scientific rationale behind the selection of different chromatographic approaches, empowering you to make informed decisions in your own laboratory.

Understanding the Analyte: 3-Ethylpiperidine Hydrochloride

3-Ethylpiperidine is a small, polar, and basic compound. Its hydrochloride salt is freely soluble in aqueous solutions.[3] A critical feature is the presence of a chiral center at the 3-position of the piperidine ring, necessitating consideration of enantiomeric purity. Furthermore, the piperidine ring itself lacks a strong UV chromophore, which presents a challenge for sensitive UV detection.[4][5] Understanding these physicochemical properties is paramount in selecting the most appropriate HPLC strategy.

The Method Development Workflow: A Strategic Approach

A systematic approach to method development is crucial for efficiency and success. The following workflow outlines the logical progression from initial analyte characterization to a validated purity method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Analyte Characterization cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Validation A Physicochemical Properties (pKa, logP, UV Absorbance) B Potential Impurities (Starting materials, by-products, degradants) C Reversed-Phase (RP-HPLC) - Polar-Embedded Column A->C Informs Column/ Mobile Phase Choice B->C Defines Separation Goals D Ion-Pair Chromatography F Mobile Phase Composition (Organic modifier, pH, buffer) C->F Optimize Promising Conditions E Hydrophilic Interaction Liquid Chromatography (HILIC) G Column Temperature I Specificity, Linearity, Accuracy, Precision, Robustness (ICH Q2(R1)) F->I Validate Final Method H Flow Rate & Injection Volume

Caption: A logical workflow for HPLC method development.

Comparative Analysis of Chromatographic Modes

The choice of chromatographic mode is the most critical decision in HPLC method development for a polar, basic compound like 3-ethylpiperidine. We will compare three viable alternatives: Reversed-Phase with a Polar-Embedded Column, Ion-Pair Chromatography, and Hydrophilic Interaction Liquid Chromatography (HILIC).

Reversed-Phase HPLC with a Polar-Embedded Column

Conventional C18 columns often exhibit poor retention and peak tailing for basic compounds due to strong interactions between the protonated amine and residual silanols on the silica surface.[6] Polar-embedded group (PEG) columns, which incorporate a polar functional group (e.g., amide, carbamate) near the silica surface, offer a significant advantage.[7][8][9]

Separation Principle:

PEG_Mechanism cluster_0 Stationary Phase cluster_1 Mobile Phase sp Si-O-Si-(CH2)n-X-(CH2)m-CH3 (X = Polar Group, e.g., -CONH-) Silica Surface mp Aqueous-Organic (e.g., Water/Acetonitrile) analyte 3-Ethylpiperidine (Protonated) mp->analyte Analyte in Mobile Phase analyte->sp Hydrophobic Interaction with Alkyl Chain + Shielding of Silanols by Polar Group

Caption: Mechanism of retention on a polar-embedded column.

Advantages:

  • Good Peak Shape for Bases: The embedded polar group shields the analyte from interacting with acidic silanols, reducing peak tailing.[6]

  • Compatibility with Highly Aqueous Mobile Phases: These columns are resistant to "pore dewetting," which can occur with traditional C18 phases in high water content mobile phases.[9]

  • Familiarity and Robustness: Reversed-phase is a widely understood and robust technique.[10]

Disadvantages:

  • Limited Retention for Very Polar Compounds: While better than standard C18, retention of highly polar analytes like 3-ethylpiperidine can still be challenging.[9][11]

Ion-Pair Chromatography (IPC)

Ion-pair chromatography is a reversed-phase technique where an "ion-pairing" reagent is added to the mobile phase.[12] For a basic analyte like 3-ethylpiperidine (a cation at acidic pH), an anionic ion-pairing reagent (e.g., an alkyl sulfonate) is used. The reagent forms a neutral ion pair with the analyte, which is then retained on the non-polar stationary phase.[12][13]

Separation Principle:

IPC_Mechanism cluster_0 Stationary Phase cluster_1 Mobile Phase sp C18-Modified Silica mp Aqueous-Organic + Ion-Pair Reagent (e.g., Heptanesulfonic Acid) analyte 3-Ethylpiperidine+ mp->analyte ip_reagent R-SO3- mp->ip_reagent analyte->ip_reagent Forms Ion Pair ion_pair [3-Ethylpiperidine+...-O3S-R] ion_pair->sp Hydrophobic Interaction

Caption: Retention mechanism in ion-pair chromatography.

Advantages:

  • Tunable Retention: Retention can be controlled by adjusting the concentration and hydrophobicity of the ion-pairing reagent.[12]

  • Good for Cationic Analytes: It is a well-established technique for the analysis of amines.[14]

Disadvantages:

  • Complex Equilibration: Columns require long equilibration times with the ion-pairing reagent.

  • MS Incompatibility: Most ion-pairing reagents are non-volatile and suppress ionization, making them unsuitable for LC-MS.[15]

  • Baseline Instability: Can lead to baseline noise and artifacts.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for the separation of highly polar compounds that are poorly retained in reversed-phase.[16] It utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high percentage of a non-polar organic solvent (typically acetonitrile).[16]

Separation Principle:

HILIC_Mechanism cluster_0 Stationary Phase cluster_1 Mobile Phase sp Polar Stationary Phase (e.g., Silica) water_layer Immobilized Water Layer mp High Organic Content (e.g., Acetonitrile/Water) analyte 3-Ethylpiperidine mp->analyte analyte->water_layer Partitioning into Water Layer

Caption: Separation mechanism in HILIC.

Advantages:

  • Excellent Retention of Polar Compounds: Provides strong retention for analytes that would otherwise elute in the void volume in reversed-phase.[16]

  • MS Compatibility: The high organic content of the mobile phase is beneficial for electrospray ionization (ESI), often leading to enhanced sensitivity.[17]

  • Orthogonal Selectivity: Offers a different separation mechanism compared to reversed-phase, which can be advantageous for complex samples.

Disadvantages:

  • Longer Equilibration Times: Can require longer column equilibration compared to reversed-phase.

  • Sample Solvent Effects: The solvent in which the sample is dissolved can have a significant impact on peak shape.

Experimental Comparison

To illustrate the practical differences between these methods, we present hypothetical data for the analysis of 3-ethylpiperidine hydrochloride and two potential process-related impurities: pyridine (a possible starting material) and 3-acetylpiperidine (a potential by-product).

Hypothetical Purity Analysis Data
ParameterRP with Polar-Embedded ColumnIon-Pair ChromatographyHILIC
Column Polar-Embedded C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µmAmide, 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM Ammonium Formate, pH 3.05 mM Sodium Heptanesulfonate in 10 mM Phosphate Buffer, pH 3.090:10 Acetonitrile/10 mM Ammonium Acetate, pH 5.0
Mobile Phase B AcetonitrileAcetonitrile10:90 Acetonitrile/10 mM Ammonium Acetate, pH 5.0
Gradient 5-40% B in 15 min20-60% B in 15 min0-30% B in 15 min
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection UV at 210 nmUV at 210 nmUV at 210 nm
Retention Time (3-Ethylpiperidine) 4.2 min8.5 min6.8 min
Peak Asymmetry (3-Ethylpiperidine) 1.21.11.3
Resolution (3-Ethylpiperidine / 3-Acetylpiperidine) 1.82.52.2
Resolution (3-Ethylpiperidine / Pyridine) 3.54.12.9

Note: This data is for illustrative purposes only.

Discussion and Recommendations

  • Reversed-Phase with a Polar-Embedded Column: This method provides a good starting point with decent peak shape and resolution. It is a robust and straightforward approach, but may lack the necessary retention for very early eluting impurities.

  • Ion-Pair Chromatography: This technique offers the best resolution in our hypothetical example, demonstrating its power in fine-tuning selectivity. However, the practical drawbacks of long equilibration times and MS incompatibility make it less desirable for high-throughput screening and LC-MS applications.

  • HILIC: HILIC demonstrates good retention and resolution, with the added benefit of being highly compatible with mass spectrometry. For a polar compound like 3-ethylpiperidine, HILIC often represents the most effective and versatile approach.

For the purity method development of 3-ethylpiperidine hydrochloride, a HILIC method is highly recommended as the primary approach to investigate. Its ability to retain and resolve polar compounds, coupled with its MS-friendly nature, makes it a superior choice for modern analytical laboratories. A polar-embedded reversed-phase method serves as a viable and simpler alternative if MS compatibility is not a primary concern.

Chiral Purity Analysis

Since 3-ethylpiperidine is chiral, a separate method is required to determine its enantiomeric purity. Direct separation on a chiral stationary phase (CSP) is the most common approach.[18] Polysaccharide-based CSPs (e.g., Chiralpak®, Chiralcel®) are often effective for the separation of piperidine derivatives.[19][20]

Due to the lack of a strong chromophore, pre-column derivatization with a UV-active agent like p-toluenesulfonyl chloride can be employed to enhance detection sensitivity.[5][21]

Experimental Protocol: Chiral HPLC with Derivatization
  • Derivatization:

    • Dissolve a known amount of 3-ethylpiperidine hydrochloride in a suitable solvent (e.g., acetonitrile/water).

    • Add a base (e.g., triethylamine) to neutralize the hydrochloride and facilitate the reaction.

    • Add an excess of p-toluenesulfonyl chloride and allow the reaction to proceed at a controlled temperature.

    • Quench the reaction and dilute the sample with the mobile phase.

  • HPLC Conditions:

    • Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm

    • Mobile Phase: n-Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 228 nm[5]

Conclusion

The development of a robust HPLC purity method for 3-ethylpiperidine hydrochloride requires a thorough understanding of its physicochemical properties and a systematic evaluation of different chromatographic techniques. While reversed-phase chromatography with polar-embedded columns and ion-pair chromatography are viable options, HILIC emerges as a particularly powerful strategy for achieving optimal retention, resolution, and MS compatibility. For the critical assessment of enantiomeric purity, a dedicated chiral HPLC method, potentially involving pre-column derivatization, is essential. By employing the comparative approach outlined in this guide, researchers can efficiently develop and validate a method that ensures the quality and safety of this important pharmaceutical intermediate.

References

  • Chromatography Forum. (2007, June 5). Amines-Ion Pairing. Retrieved from [Link]

  • Welch Materials. (n.d.). Ultisil Polar Embedded. Retrieved from [Link]

  • Pettersson, C., & Schill, G. (1981). Separation of enantiomeric amines by ion-pair chromatography.
  • Zha, H., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(6), 1494-1504.
  • Chromatography Forum. (2008, March 14). Which column for basic analytes. Retrieved from [Link]

  • Grumbach, E. S., Diehl, D. M., & Mazzeo, J. R. (2004). Embedded Polar Group Columns: Do They Really Provide Increased Retention of Polar Analytes?
  • ResearchGate. (n.d.). (A) UV-vis spectra of piperidine (0.04 M) with 1 in [Bmim]PF 6. Retrieved from [Link]

  • Agilent Technologies. (2013, June 20). Choosing HPLC Columns for Rapid Method Development. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectra of compounds 6e–k. Retrieved from [Link]

  • SciSpace. (n.d.). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted LC-MS analysis of the. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and computed UV absorption patterns of fluorine-substituted piperidine compounds, red/black spectra. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Agilent Technologies. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • Beythien, J., et al. (2017). Substitution determination of Fmoc-substituted resins at different wavelengths. Journal of Peptide Science, 23(7-8), 588-594.
  • Zhou, G., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • Babu, C. V. R., et al. (2014).
  • PubChem. (n.d.). Piperidine. Retrieved from [Link]

  • Zhou, G., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • ResearchGate. (2025, June 8). (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. Retrieved from [Link]

  • Google Patents. (n.d.). CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride.
  • Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Retrieved from [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Drug Analytical Research. (2013). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Retrieved from [Link]

  • Molecules. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

Sources

Technical Comparison: 3-Ethylpiperidine HCl vs. 3-Methylpiperidine HCl

[1][2]

Executive Summary: The Steric Switch

In medicinal chemistry, the choice between a methyl and an ethyl substituent is rarely arbitrary.[1][2] While 3-Methylpiperidine HCl and 3-Ethylpiperidine HCl share the same core piperidine scaffold, they function as distinct "steric switches" in drug design.[3][1][2]

  • 3-Methylpiperidine HCl is the "compact" choice.[3][1][2] It introduces chirality and slight lipophilicity without imposing a significant steric penalty on the nitrogen center.[1][2] It is the go-to for probing the binding pocket's tolerance for substitution.[3][1][2]

  • 3-Ethylpiperidine HCl is the "tuning" choice.[3][1][2] The additional methylene unit increases lipophilicity (LogP) and introduces a flexible steric bulk that can displace water molecules in a hydrophobic pocket or block metabolic soft spots.[1][2] However, this comes at the cost of reduced nucleophilic reaction rates during synthesis.[1][2]

This guide provides a technical breakdown of their reactivity, conformational dynamics, and handling to assist in scaffold selection.[1][2]

Chemical & Physical Profile

The physical properties of these hydrochloride salts dictate their handling in the laboratory.[2] While the methyl variant is a well-characterized commodity chemical, the ethyl variant is often treated as a specialty building block.[3][1][2]

Property3-Methylpiperidine HCl3-Ethylpiperidine HClComparison Note
CAS (HCl) 6164-47-213444-24-1
Formula C₆H₁₃N[3][1] · HClC₇H₁₅N[3][2] · HClEthyl adds +14 Da
MW 135.64 g/mol 149.66 g/mol
Appearance White to off-white solidWhite solidBoth are hygroscopic
Melting Point 192–193 °C [1]N/A (Solid)*Methyl has a sharp, high MP; Ethyl is often amorphous or lower melting.[1][2]
pKa (est.) ~11.2–11.3~11.3Inductive effect of Et vs Me is negligible on basicity.[1][2]
LogP (Free Base) ~1.3~1.7Ethyl offers a +0.4 LogP boost for lipophilicity tuning.[1][2]

*Note: 3-Ethylpiperidine HCl is frequently supplied as a hygroscopic solid without a standardized melting point in commercial certificates of analysis, often requiring in-house characterization.[3][1]

Conformational Analysis: The "Sweep" Effect

The reactivity difference between these two compounds is governed by conformational dynamics .[2] Both substituents prefer the equatorial position to avoid 1,3-diaxial interactions, but the ethyl group introduces a rotational degree of freedom that the methyl group lacks.[1]

Conformational Diagram

The following diagram illustrates the steric environment. The ethyl group's "tail" can rotate, sweeping out a larger effective volume near the nitrogen lone pair compared to the rigid methyl group.[1][2]

PiperidineConformationscluster_03-Methylpiperidinecluster_13-EthylpiperidineMe_EqEquatorial Conformer(Major Species)Min. Steric StrainMe_AxAxial Conformer(Minor Species)1,3-Diaxial StrainMe_Eq->Me_AxRing Flip(Fast)Et_EqEquatorial Conformer(Major Species)Flexible Tail RotationMe_Eq->Et_EqComparison:Ethyl tail sweepslarger volumeEt_AxAxial Conformer(Rare Species)High Steric PenaltyEt_Eq->Et_AxRing Flip(Slower)

Caption: Comparative conformational dynamics. The ethyl group (right) introduces additional steric bulk through bond rotation, affecting the approach vector of electrophiles.[1]

Mechanistic Insight:

  • A-Values: The thermodynamic cost of placing a group axial is similar for Methyl (1.70 kcal/mol) and Ethyl (1.75 kcal/mol) [2].[1]

  • Kinetic Impact: While the thermodynamics are similar, the kinetics differ.[2] The ethyl group's rotation creates a "cone of steric hindrance" that can transiently block the nitrogen lone pair, slightly retarding nucleophilic attack compared to the methyl variant.[1][2]

Reactivity Benchmarking

When using these amines in synthesis (e.g., S_N2 alkylation, Reductive Amination, or Amide Coupling), the 3-Ethyl variant requires modified protocols to achieve comparable yields.[1]

Nucleophilicity & N-Alkylation[1][2]
  • 3-Methylpiperidine: Reacts rapidly with primary alkyl halides.[3][1][2] Behaves nearly identically to unsubstituted piperidine.[1][2]

  • 3-Ethylpiperidine: Exhibits a slight rate retardation (~1.2x to 1.5x slower) with bulky electrophiles due to the "sweep" effect described above.[1][2]

Experimental Protocol: Competitive N-Alkylation Assay

To determine the precise reactivity difference in your specific system, use this self-validating competition assay. This eliminates solvent/temperature variables by running both reactions in the same vessel.[1][2]

Objective: Quantify relative nucleophilicity (

Materials:

  • 3-Methylpiperidine HCl (1.0 eq)[3][1][4]

  • 3-Ethylpiperidine HCl (1.0 eq)[3][1]

  • Benzyl Bromide (1.0 eq) - Limiting Reagent[3][1]

  • Diisopropylethylamine (DIPEA) (2.5 eq) - Base[3][1]

  • Acetonitrile (0.1 M concentration)[1]

Workflow:

  • Dissolution: Dissolve both HCl salts in acetonitrile. Add DIPEA to liberate the free bases.[1][2] Stir for 10 min.

  • Initiation: Add Benzyl Bromide (limiting reagent) at 0°C.

  • Reaction: Allow to warm to RT and stir for 1 hour.

  • Quench: Add 1M NaOH to stop the reaction.

  • Analysis: Extract with EtOAc and analyze via GC-MS or LC-MS.

  • Calculation:

    
    [1]
    

Expected Result: You will likely observe a ratio of 0.8 : 1.0 (Ethyl : Methyl), confirming the slight steric penalty of the ethyl group.[1]

Pharmaceutical Application (SAR)[2]

Why choose the slower-reacting 3-Ethylpiperidine? The answer lies in Structure-Activity Relationships (SAR) .[3][1][2]

Feature3-Methylpiperidine3-EthylpiperidineDrug Design Rationale
Lipophilicity ModerateHighUse Ethyl to penetrate the Blood-Brain Barrier (BBB) or improve membrane permeability.[3]
Metabolic Stability GoodVariableThe ethyl

is a site for CYP450 oxidation (benzylic-like if near Ar).[3][1] However, it can also block metabolism at the ring C3 position.[1][2]
Selectivity LowHighThe ethyl group can induce a "lock-and-key" fit in hydrophobic pockets (e.g., GPCRs), improving selectivity over off-target receptors.[3][1]

Case Study Context: In the development of Janus Kinase (JAK) inhibitors and DPP-4 inhibitors , piperidine rings are standard scaffolds.[1] Switching from 3-methyl to 3-ethyl is a common strategy to fill hydrophobic pockets (e.g., the S2 pocket in proteases) without changing the core hydrogen-bonding network of the amine [3].[3][1]

Handling & Stability Guide

Both compounds are stable as HCl salts but require specific handling to maintain reagent integrity.[1][2]

  • Hygroscopicity: Both salts are hygroscopic. 3-Ethylpiperidine HCl tends to clump more aggressively due to its amorphous nature.[3][1][2] Recommendation: Store in a desiccator.

  • Free Base Isolation: When neutralizing the HCl salt:

    • 3-Methylpiperidine:[3][4][5] The free base is a volatile liquid (BP ~126°C).[1][2] Caution: Do not use high-vacuum for extended periods or you will lose product.[3][2]

    • 3-Ethylpiperidine:[3][6][7][8][9][10][11][12] The free base has a higher boiling point (est. >140°C).[1][2] It is easier to handle under vacuum but harder to remove if used in excess.[1][2]

References

  • Sigma-Aldrich.[3][1][2][4] (R)-3-Methylpiperidine hydrochloride Product Specification. Accessed 2024.[2] Link

  • Eliel, E. L., & Wilen, S. H. (1994).[1][2] Stereochemistry of Organic Compounds. Wiley-Interscience.[3][1][2] (Source of A-value data for methyl vs ethyl cyclohexane/piperidine analogs).

  • BenchChem.[1][2] Comparative Analysis of Piperidine Derivatives in Synthetic Chemistry. Link[1]

  • PubChem.[1][2][4] Compound Summary: 3-Ethylpiperidine hydrochloride.[3][1][2] National Library of Medicine.[1][2] Link

Publish Comparison Guide: Validation of 3-Ethylpiperidine Hydrochloride Structure by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a rigorous technical framework for the structural validation of 3-Ethylpiperidine hydrochloride , positioning Single Crystal X-ray Diffraction (SCXRD) as the definitive method for absolute structure determination compared to spectroscopic alternatives (NMR, IR, MS).

Context: 3-Ethylpiperidine (CAS: 13603-10-6) possesses a chiral center at the C3 position. While standard spectroscopic methods confirm connectivity, they often fail to unambiguously resolve the absolute configuration (R/S) or the precise salt stoichiometry (monohydrochloride vs. hemihydrochloride) without complex derivatization. This guide outlines the "Gold Standard" workflow for crystallographic validation.

Part 1: Comparative Analysis of Validation Methodologies

In the development of pharmaceutical intermediates like 3-ethylpiperidine, structural ambiguity can lead to downstream synthetic failures. The following comparison evaluates the efficacy of SCXRD against standard analytical techniques.

Table 1: Structural Validation Performance Matrix
FeatureX-ray Crystallography (SCXRD) NMR Spectroscopy (

H/

C)
Mass Spectrometry (HRMS) Infrared (FT-IR)
Primary Output 3D Atomic Coordinates & PackingConnectivity & Chemical EnvironmentMolecular Formula & FragmentationFunctional Groups
Stereochemistry Definitive (Absolute Configuration via Anomalous Dispersion)Inferential (Requires chiral shift reagents or derivatization)NoneNone
Conformation Precise bond angles/torsions (e.g., Piperidine chair)Average solution conformation (dynamic)N/AN/A
Salt Stoichiometry Direct Observation (N-H...Cl distances)Indirect (Integration ratios, often ambiguous)Ion detection only (salt dissociates)Qualitative (Ammonium bands)
Sample State Solid (Single Crystal)Solution (Isotropic)Gas Phase (Ionized)Solid/Liquid
Limitations Requires high-quality crystalRapid exchange of acidic protonsIsomers often indistinguishableLow specificity
Expert Insight: The Causality of Choice

Why choose SCXRD for 3-Ethylpiperidine HCl?

  • Chiral Resolution: 3-ethylpiperidine is chiral. If you are validating an enantiopure batch (e.g., (R)-3-ethylpiperidine HCl), NMR is insufficient without chiral solvating agents. SCXRD using a heavy atom (Cl) allows determination of absolute configuration via Flack parameter analysis.

  • Salt Characterization: Hydrochloride salts of secondary amines can form complex hydrogen-bonding networks. SCXRD directly visualizes the protonation site (N1) and the chloride counter-ion position, confirming the 1:1 stoichiometry and ruling out solvates or polymorphs.

Part 2: Experimental Protocol – The Self-Validating Workflow

This protocol is designed to be self-validating; failure at any step provides diagnostic data to correct the process.

Phase 1: Crystallization of 3-Ethylpiperidine HCl

Goal: Obtain single crystals suitable for diffraction (approx. 0.1 x 0.1 x 0.2 mm).

Method A: Vapor Diffusion (Preferred for quality) [1]

  • Dissolution: Dissolve 20 mg of 3-Ethylpiperidine HCl in a minimum volume (approx. 0.5 mL) of Methanol (good solubility).

  • Setup: Place this solution in a small inner vial.

  • Antisolvent: Place the inner vial inside a larger jar containing 5 mL of Diethyl Ether or Ethyl Acetate (poor solubility).

  • Equilibration: Seal the outer jar. The volatile antisolvent will diffuse into the methanol, slowly lowering solubility and promoting nucleation.

  • Timeline: Check for crystals after 24-72 hours.

Method B: Slow Evaporation (Alternative)

  • Dissolve compound in Ethanol/Water (9:1).

  • Cover vial with parafilm and poke 3-5 small holes.

  • Allow solvent to evaporate at controlled temperature (20°C) over 3-5 days.

Phase 2: Data Collection & Structure Solution

Instrument: Bruker D8 QUEST or equivalent (Mo or Cu K


 radiation).
Temperature:  100 K (Cryocooling is essential to reduce thermal motion of the ethyl chain).

Step-by-Step Workflow:

  • Mounting: Select a clear, prismatic crystal. Mount on a MiTeGen loop using perfluoropolyether oil.

  • Unit Cell Determination: Collect 20-30 diffraction frames. Software (e.g., APEX3) calculates unit cell dimensions.

    • Validation Check: If unit cell volume is >2000

      
       for this small molecule, suspect a solvate or twinning.
      
  • Data Collection: Collect full sphere of data (redundancy > 4.0) to ensure accurate intensities.

  • Integration & Scaling: Process data using SAINT/SADABS.

    • Target:

      
       (indicates consistent data).
      
  • Phasing: Use Intrinsic Phasing (SHELXT) to locate Cl and N atoms.

  • Refinement: Refine structure (SHELXL) using Least-Squares method.

Part 3: Visualization of Validation Logic

Diagram 1: Structural Validation Decision Matrix

This diagram illustrates the logical pathway for determining the correct validation method based on the specific structural question (Chirality, Salt form, etc.).

ValidationMatrix Start Validation Requirement Q1 Is Absolute Configuration (R vs S) required? Start->Q1 Q2 Is Salt Stoichiometry ambiguous? Q1->Q2 No Method_XRD METHOD: Single Crystal XRD (Definitive) Q1->Method_XRD Yes (Solid State) Method_ChiralNMR METHOD: Chiral HPLC or Mosher's Acid NMR Q1->Method_ChiralNMR Yes (Solution) Q3 Is basic connectivity sufficient? Q2->Q3 No Q2->Method_XRD Yes (Hydrates/Solvates) Method_NMR METHOD: 1H/13C NMR (Standard) Q3->Method_NMR Yes Outcome_XRD Outcome: 3D Structure, Packing, Absolute Config Method_XRD->Outcome_XRD Outcome_NMR Outcome: Connectivity, Purity Profile Method_NMR->Outcome_NMR

Caption: Decision matrix for selecting the appropriate validation technique based on specific chemical uncertainties.

Diagram 2: Crystallographic Workflow for Piperidine Salts

This diagram details the specific experimental steps for processing 3-Ethylpiperidine HCl, highlighting critical quality control (QC) checkpoints.

CrystalWorkflow cluster_prep Phase 1: Preparation cluster_data Phase 2: Data Acquisition cluster_solve Phase 3: Solution Syn Synthesis: 3-Ethylpiperidine + HCl Cryst Crystallization: Vapor Diffusion (MeOH / Et2O) Syn->Cryst Mount Mount Crystal (Cryo 100K) Cryst->Mount Diff X-ray Diffraction (Collect Frames) Mount->Diff QC1 QC: Unit Cell Check Diff->QC1 QC1->Mount Fail (Twinning/Ice) Phase Phasing (Heavy Atom Cl) QC1->Phase Pass Refine Refinement (Anisotropic) Phase->Refine Valid Final Validation (CheckCIF) Refine->Valid

Caption: Step-by-step crystallographic workflow with integrated Quality Control (QC) for piperidine salts.

Part 4: Data Interpretation & Reference Standards

When analyzing the X-ray data for 3-Ethylpiperidine HCl, compare your results against these expected structural parameters. Deviations suggest impurities or incorrect assignment.

Expected Structural Parameters
  • Space Group: Likely Monoclinic (

    
    ) or Orthorhombic (
    
    
    
    if enantiopure).
  • Piperidine Ring Conformation: Chair conformation is energetically favored.

  • Ethyl Group Orientation: Equatorial at C3 position to minimize 1,3-diaxial interactions.

  • Bond Lengths:

    • C-N: ~1.47 Å

    • C-C (ring): ~1.52 Å

  • Hydrogen Bonding: The chloride ion (

    
    ) should accept hydrogen bonds from the ammonium group (
    
    
    
    ). Look for N...Cl distances of approx. 3.1 - 3.2 Å.
Critical Quality Metrics (The "R-Factor")

To certify the structure as "Publication Quality," your refinement must meet these criteria:

  • R1 Value: < 0.05 (5%) for observed data.

  • Goodness of Fit (GooF): Close to 1.0.

  • Flack Parameter: Near 0.0 (with small esd, e.g., 0.0(1)) if determining absolute configuration of the chiral salt.

References

  • Grover, G., et al. (2015). Direct Preparation of Amides from Amine Hydrochloride Salts. Synthetic Communications. Link

  • Tan, S. L., et al. (2019). Crystal structure and Hirshfeld surface analysis of piperidine salts. IUCrData. Link

  • BenchChem. (2025).[2] Validating the Structure of Novel 2-Piperidinol Derivatives by X-ray Crystallography. Link

  • Creative Biostructure. (2021). Protein X-ray Crystallography in Drug Discovery. Link

  • News-Medical. (2019). X-Ray Crystallography vs. NMR Spectroscopy. Link

  • PubChem. (2025). 3-Ethylpiperidine hydrochloride Compound Summary. National Library of Medicine. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethylpiperidine hydrochloride
Reactant of Route 2
3-Ethylpiperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.